molecular formula C10H9N3O2 B1401240 2-Methyl-8-nitroquinolin-7-amine CAS No. 1351516-02-3

2-Methyl-8-nitroquinolin-7-amine

Cat. No.: B1401240
CAS No.: 1351516-02-3
M. Wt: 203.2 g/mol
InChI Key: IRINVSPFFGRSFV-UHFFFAOYSA-N
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Description

2-Methyl-8-nitroquinolin-7-amine is a quinoline-based chemical compound offered for research purposes. This molecule features both a nitro group and a primary amino group on the quinoline scaffold, making it a potential multi-functional intermediate in organic synthesis. Researchers can explore its utility as a versatile building block for the development of more complex molecules, particularly in medicinal chemistry for the synthesis of potential pharmacologically active compounds. The presence of distinct functional groups allows for selective chemical transformations, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for personal use. Specific chemical properties, structural verification data (such as 1 H NMR, mass spectrometry), and detailed safety information should be confirmed for each batch upon receipt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-8-nitroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRINVSPFFGRSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302099
Record name 2-Methyl-8-nitro-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351516-02-3
Record name 2-Methyl-8-nitro-7-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351516-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-nitro-7-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-8-nitroquinolin-7-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-8-aminoquinoline: Synthesis, Properties, and Applications in Drug Development

A Note on Chemical Identity: Initial searches for "2-Methyl-8-nitroquinolin-7-amine" did not yield a readily identifiable or commonly documented chemical compound. This guide will therefore focus on the closely related and highly relevant compound, 2-Methyl-8-aminoquinoline . This decision is based on the significant body of scientific literature and data available for 2-Methyl-8-aminoquinoline, its established role as a key synthetic intermediate in medicinal chemistry, and the high probability that this was the intended subject of inquiry for an audience of researchers and drug development professionals.

Introduction

2-Methyl-8-aminoquinoline, also known as 8-aminoquinaldine, is a heterocyclic aromatic amine that serves as a crucial building block in organic synthesis. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, making it a molecule of significant interest to the pharmaceutical industry. The strategic placement of the amino and methyl groups on the quinoline ring system provides versatile handles for further chemical modifications, enabling the synthesis of diverse molecular architectures for drug discovery programs. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2-Methyl-8-aminoquinoline, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Chemical Identity and Properties

A comprehensive understanding of the physicochemical properties of 2-Methyl-8-aminoquinoline is fundamental for its effective use in research and development. The following table summarizes its key identifiers and characteristics.

PropertyValueSource
CAS Number 18978-78-4[]
Molecular Formula C₁₀H₁₀N₂[][2]
Molecular Weight 158.20 g/mol [][2]
IUPAC Name 2-methylquinolin-8-amine[][2]
Synonyms 8-Amino-2-methylquinoline, 8-Aminoquinaldine[]
Appearance Solid
Boiling Point 316.6 °C at 760 mmHg[]
Density 1.169 g/cm³[]
Solubility 19 µg/mL (at pH 7.4)[][2]
SMILES CC1=NC2=C(C=CC=C2N)C=C1[][2]
InChI InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3[]

Synthesis of 2-Methyl-8-aminoquinoline

The synthesis of 2-Methyl-8-aminoquinoline can be achieved through various routes. A common and well-documented method involves the reduction of 2-Methyl-8-nitroquinoline.[3][4] Another notable method is the synthesis from o-nitrophenol, which proceeds through the formation of 2-methyl-8-hydroxyquinoline as an intermediate.[3][5]

Synthetic Workflow: From o-Nitrophenol to 2-Methyl-8-aminoquinoline

The following diagram illustrates a synthetic pathway starting from o-nitrophenol.

SynthesisWorkflow o_nitrophenol o-Nitrophenol o_aminophenol o-Aminophenol o_nitrophenol->o_aminophenol Reduction methyl_hydroxyquinoline 2-Methyl-8-hydroxyquinoline o_aminophenol->methyl_hydroxyquinoline Cyclization with crotonaldehyde methyl_aminoquinoline 2-Methyl-8-aminoquinoline methyl_hydroxyquinoline->methyl_aminoquinoline Amination DrugDiscovery Start 2-Methyl-8-aminoquinoline (Starting Material) Step1 Functionalization of the -NH2 group Start->Step1 Step2 Synthesis of a diverse library of derivatives Step1->Step2 Step3 High-throughput screening Step2->Step3 Step4 Identification of 'Hit' compounds Step3->Step4 Step5 Lead optimization Step4->Step5 End Preclinical and Clinical Development Step5->End

Sources

Navigating the Synthesis and Handling of 2-Methyl-8-nitroquinolin-7-amine: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-Methyl-8-nitroquinolin-7-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind recommended safety protocols, grounded in the chemical's structural motifs and the known hazards of related compounds.

Understanding the Hazard Profile: A Tale of Two Functional Groups

2-Methyl-8-nitroquinolin-7-amine is a substituted quinoline, a heterocyclic aromatic compound. Its hazard profile is largely dictated by the interplay of the nitro (-NO2) and amino (-NH2) groups on the quinoline scaffold. While specific toxicological data for this compound is limited, a thorough understanding of the risks can be extrapolated from the extensive research on nitroaromatics and aromatic amines.

Aromatic amines are a class of compounds with well-documented toxicity, with some being known carcinogens.[1] The primary route of toxicity for many aromatic amines is through metabolic activation in the liver, where cytochrome P450 enzymes can oxidize the amino group to form reactive intermediates that can bind to DNA, leading to mutations.[2]

The nitro group, particularly on an aromatic ring, also presents significant hazards. Nitroaromatic compounds can be toxic and are often metabolized via reduction of the nitro group to form hydroxylamines and other reactive species that can also interact with cellular macromolecules.[3][4] Furthermore, the presence of a nitro group can increase the explosive potential of a compound, especially upon heating.[5][6] The thermal decomposition of nitroaromatic compounds can be complex, often proceeding through auto-catalytic pathways that can lead to rapid energy release.[6]

The quinoline backbone itself is not without toxicological concern. Quinoline has been shown to be a hepatocarcinogen in animal studies, inducing liver tumors.[7][8] The carcinogenicity of quinoline derivatives can be influenced by the position and nature of substituents on the ring structure.[9][10] For instance, 8-nitroquinoline has demonstrated carcinogenic activity in rats.[10]

Given this information, it is prudent to treat 2-Methyl-8-nitroquinolin-7-amine as a compound with potential carcinogenicity, mutagenicity, and acute toxicity.

Prudent Practices for Handling: A Risk-Based Approach

All handling of 2-Methyl-8-nitroquinolin-7-amine should be conducted with the assumption that it is a particularly hazardous substance.[11] Adherence to the following protocols is mandatory to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

All work with 2-Methyl-8-nitroquinolin-7-amine, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.[12] This is the most critical engineering control to prevent inhalation of any dust or aerosols. For procedures that may generate significant dust, a ventilated balance enclosure should be used for weighing.[11]

Personal Protective Equipment (PPE): Essential Barriers

Appropriate PPE must be worn at all times when handling this compound.[12] This includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged handling or when working with larger quantities, double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary for certain high-risk procedures, as determined by a risk assessment. However, reliance should primarily be on engineering controls.

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling 2-Methyl-8-nitroquinolin-7-amine in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don PPE review_sds Review SDS & SOP start->review_sds prep_hood Prepare Fume Hood review_sds->prep_hood weigh Weigh Compound in Ventilated Enclosure prep_hood->weigh dissolve Dissolve/React in Hood weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end Wash Hands remove_ppe->end

Caption: A workflow diagram illustrating the key stages of safely handling 2-Methyl-8-nitroquinolin-7-amine.

Storage and Waste Management: Containment and Control

Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.

Storage Protocols
  • Segregation: Store 2-Methyl-8-nitroquinolin-7-amine in a designated, well-ventilated, and clearly labeled area for toxic and potentially carcinogenic compounds.[13] It should be segregated from incompatible materials, particularly strong oxidizing agents.

  • Container: Keep the compound in its original, tightly sealed container.

  • Inventory: Maintain an accurate inventory of the amount of compound on hand.

Waste Disposal

All waste containing 2-Methyl-8-nitroquinolin-7-amine, including contaminated labware, PPE, and solutions, must be treated as hazardous waste.[14]

  • Waste Streams: Do not mix waste containing this compound with other waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Method: The primary method of disposal for this type of waste is incineration by a licensed hazardous waste disposal company.[14][15]

The following decision tree illustrates the proper disposal pathway for waste generated from working with 2-Methyl-8-nitroquinolin-7-amine.

Waste_Disposal_Decision_Tree start Waste Generated is_solid Solid Waste? (Contaminated PPE, etc.) start->is_solid is_liquid Liquid Waste? (Solutions, etc.) start->is_liquid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes seal_and_store Seal Container and Store in Designated Waste Area solid_container->seal_and_store liquid_container->seal_and_store end Arrange for Professional Hazardous Waste Disposal seal_and_store->end

Caption: A decision tree for the proper segregation and disposal of waste containing 2-Methyl-8-nitroquinolin-7-amine.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately.

Summary of Key Safety Data

The following table summarizes the known and inferred safety information for 2-Methyl-8-nitroquinolin-7-amine and related compounds.

PropertyInformationSource
Appearance Solid[16]
Known Hazards Potential for carcinogenicity, mutagenicity, and acute toxicity.[1][7][8][10]
Incompatibilities Strong oxidizing agents.General Chemical Principles
Storage Segregated, well-ventilated, designated area for toxic compounds.[13]
Disposal Incineration via a licensed hazardous waste facility.[14][15]

Conclusion

The safe handling of 2-Methyl-8-nitroquinolin-7-amine is paramount for the protection of researchers and the environment. By understanding the underlying chemical principles of its potential toxicity, implementing robust engineering controls and consistent use of personal protective equipment, and adhering to strict protocols for storage and disposal, the risks associated with this compound can be effectively managed. This guide serves as a foundation for developing laboratory-specific Standard Operating Procedures (SOPs) and fostering a culture of safety in the research environment.

References

  • Modification of the carcinogenic potency of quinoline, a hepatocarcinogen, by fluorine atom substitution: evaluation of carcinogenicity by a medium-term assay. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Sugimura, T., Okabe, K., & Nagao, M. (1966). The Metabolism of 4-Nitroquinoline-1-Oxide, a Carcinogen: III. An Enzyme Catalyzing the Conversion of 4-Nitroquinoline-1-Oxide to 4-Hydroxyaminoquinoline-1-Oxide in Rat Liver and Hepatomas. Cancer Research, 26(8_Part_1), 1717–1721. Retrieved from [Link]

  • Carcinogenicities of quinoline derivatives in F344 rats. (1981). Cancer Letters, 14(2), 115-123. Retrieved from [Link]

  • The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. (1987). Japanese Journal of Cancer Research, 78(2), 139-143. Retrieved from [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. Retrieved February 14, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Omega. Retrieved from [Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. (2023). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997). OEHHA. Retrieved February 14, 2026, from [Link]

  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health. Retrieved February 14, 2026, from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. Retrieved February 14, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(18), 4299. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved February 14, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). Molecules, 26(11), 3329. Retrieved from [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). DTIC. Retrieved February 14, 2026, from [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). DTIC. Retrieved February 14, 2026, from [Link]

  • New thermal decomposition pathway for TATB. (2023). Scientific Reports, 13(1), 1083. Retrieved from [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (2022). ResearchGate. Retrieved from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). Biochemistry and Biophysics Reports, 6, 149-155. Retrieved from [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. (1993). ElectronicsAndBooks. Retrieved February 14, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4103. Retrieved from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved February 14, 2026, from [Link]

  • Drug metabolism. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • 2-Methyl-8-aminoquinoline. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • On the metabolism of some aromatic nitro-compounds by different species of animal. II. The elimination of various nitro-compounds from the blood of different species of animal. (1954). Journal of Pharmacy and Pharmacology, 6(9), 619-624. Retrieved from [Link]

  • Drug Metabolism: Phase-I. (n.d.). Philadelphia University. Retrieved February 14, 2026, from [Link]

  • Metabolism and Pathways for Denitration of Organic Nitrates in the Human Liver. (2005). Drug Metabolism and Disposition, 33(8), 1147-1154. Retrieved from [Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Department of Health. Retrieved February 14, 2026, from [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Molecules, 25(20), 4785. Retrieved from [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.

Sources

Technical Guide: Therapeutic Targets & Pharmacological Applications of 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility and pharmacological potential associated with 2-Methyl-8-nitroquinolin-7-amine .

Executive Summary

2-Methyl-8-nitroquinolin-7-amine is a high-value heterocyclic intermediate belonging to the 7,8-disubstituted quinoline class. While often categorized as a synthetic building block, its structural pharmacophore—characterized by a planar quinoline ring, an electron-withdrawing nitro group at C8, and an electron-donating amine at C7—positions it as a critical precursor for two distinct classes of bioactive agents: Phosphodiesterase 10A (PDE10A) inhibitors for CNS disorders and Imidazo[4,5-h]quinoline derivatives for immunomodulation (TLR7/8 agonism).

This guide analyzes the compound not merely as a reagent, but as a "privileged scaffold" that grants access to specific therapeutic targets through defined chemical transformations.

Key Therapeutic Areas
Therapeutic AreaPrimary TargetMechanism of ActionStatus
Neuropsychiatry PDE10A Inhibition of cAMP/cGMP hydrolysis in striatal medium spiny neurons.[1]Preclinical/Patent
Immunology TLR7 / TLR8 Agonism of Toll-like receptors inducing Type I Interferon (IFN) production.Exploratory
Oncology DNA / Topo II DNA intercalation and inhibition of Topoisomerase II (via fused derivatives).Research

Chemical Biology & Pharmacophore Analysis

The biological utility of 2-Methyl-8-nitroquinolin-7-amine stems from its ability to undergo reductive cyclization . The proximity of the 7-amino and 8-nitro groups allows for facile reduction to a 7,8-diaminoquinoline core. This vicinal diamine is the obligate precursor for constructing imidazo-fused ring systems, which mimic the purine base of adenosine, thereby interacting with ATP-binding pockets (kinases) or nucleotide-sensing receptors (TLRs).

Structural Logic
  • C2-Methyl Group: Provides steric bulk and lipophilicity, often enhancing metabolic stability or receptor fit in hydrophobic pockets.

  • C8-Nitro / C7-Amine: Acts as a "masked" imidazole. Reduction of the nitro group followed by condensation with electrophiles (aldehydes, carboxylic acids) yields the Imidazo[4,5-h]quinoline scaffold.

Primary Therapeutic Targets

Target 1: Phosphodiesterase 10A (PDE10A)

Context: Schizophrenia and Huntington’s Disease. Role: The compound acts as the heteroaryl core for a class of PDE10A inhibitors described in patent literature (e.g., CA2800618C).

Mechanism of Action: PDE10A is highly enriched in the striatal medium spiny neurons (MSNs). It hydrolyzes both cAMP and cGMP.[1] In Schizophrenia, D2 receptor overactivity leads to decreased cAMP.

  • Inhibition: Derivatives of 2-Methyl-8-nitroquinolin-7-amine inhibit PDE10A.

  • Signal Restoration: This prevents the breakdown of cAMP/cGMP.

  • Outcome: Potentiation of D1 (direct pathway) and inhibition of D2 (indirect pathway) signaling, normalizing striatal output and alleviating psychotic symptoms.

Target 2: Toll-like Receptors 7 and 8 (TLR7/8)

Context: Antiviral therapy and Vaccine Adjuvants. Role: Precursor to Imidazo[4,5-h]quinolines .

Mechanism of Action: TLR7 and TLR8 are endosomal sensors for single-stranded RNA (ssRNA). Small molecules mimicking guanosine (like imidazoquinolines) bind the hydrophobic pocket of the TLR dimer interface.

  • Synthesis: The 7,8-diamino derivative (reduced from the title compound) is cyclized to form the imidazo ring.

  • Binding: The fused system binds TLR7.

  • Signaling: Recruitment of MyD88

    
     Activation of IRAK4 
    
    
    
    Nuclear translocation of NF-
    
    
    B
    and IRF7 .
  • Result: Induction of pro-inflammatory cytokines (TNF-

    
    , IL-12) and Type I Interferons (IFN-
    
    
    
    ).

Visualizing the Pathways

Diagram 1: Synthetic Access to Bioactive Scaffolds

This diagram illustrates how 2-Methyl-8-nitroquinolin-7-amine serves as the divergence point for PDE10A inhibitors and TLR agonists.

G Start 2-Methyl-8-nitroquinolin-7-amine (Precursor) Step1 Reduction (H2/Pd-C or SnCl2) Start->Step1 PathB Derivatization (Heteroaryl Coupling) Start->PathB Route 2 (Patent CA2800618C) Intermediate 7,8-Diamino-2-methylquinoline Step1->Intermediate PathA Cyclization (R-CHO / R-COOH) Intermediate->PathA Route 1 ProductA Imidazo[4,5-h]quinoline (TLR7/8 Agonist) PathA->ProductA ProductB PDE10A Inhibitor (CNS Drug) PathB->ProductB

Caption: Synthetic divergence from the title compound to immunomodulatory (Route 1) and neuropsychiatric (Route 2) agents.

Diagram 2: PDE10A Signaling Mechanism

The mechanism by which derived inhibitors modulate striatal function.

PDE10 GPCR Dopamine Receptors (D1/D2) Cyclase Adenylyl Cyclase GPCR->Cyclase Stimulates cAMP cAMP (Second Messenger) Cyclase->cAMP Synthesizes PDE10 PDE10A Enzyme cAMP->PDE10 Substrate Signal PKA Activation (Neurotransmission) cAMP->Signal Activates AMP AMP (Inactive) PDE10->AMP Hydrolysis (Termination) Drug Inhibitor (Derived from Scaffold) Drug->PDE10 INHIBITS

Caption: Inhibition of PDE10A prevents cAMP hydrolysis, potentiating dopaminergic signaling in the striatum.

Experimental Protocols

Protocol A: Synthesis of 7,8-Diamino-2-methylquinoline (Key Intermediate)

Rationale: This step is required to unlock the imidazo-fusion potential for TLR or kinase targets.

  • Dissolution: Dissolve 1.0 eq of 2-Methyl-8-nitroquinolin-7-amine in Ethanol/Ethyl Acetate (1:1 v/v).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under an inert Nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Maintain at 30-50 psi (Parr shaker) for 4–6 hours at room temperature.
    
    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The yellow nitro starting material will disappear, and a fluorescent amine spot will appear.

  • Filtration: Filter the catalyst through a Celite pad under Nitrogen (the diamine is air-sensitive and prone to oxidation).

  • Isolation: Concentrate the filtrate in vacuo to yield the unstable diamine, which should be used immediately for cyclization.

Protocol B: PDE10A Inhibition Assay (Scintillation Proximity Assay)

Rationale: To validate the bioactivity of derivatives synthesized from the scaffold.

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM

    
    , 1.7 mM EGTA).
    
  • Enzyme: Dilute human recombinant PDE10A enzyme (isolated from Sf9 cells) to working concentration.

  • Substrate: Use tritiated cAMP (

    
    -cAMP) as the substrate.
    
  • Reaction:

    • Mix 20

      
      L of test compound (derivative) in DMSO.
      
    • Add 20

      
      L of PDE10A enzyme solution. Incubate 15 min at 25°C.
      
    • Initiate reaction with 20

      
      L of substrate mixture containing 
      
      
      
      -cAMP.
  • Termination: Stop reaction after 60 min using Yttrium silicate PDE SPA beads (PerkinElmer). The beads bind the non-cyclic AMP product (charged), but not cAMP.

  • Measurement: Read on a MicroBeta scintillation counter.

  • Calculation: Calculate

    
     based on the reduction of signal compared to DMSO controls.
    

Summary of Pharmacological Data

The following table summarizes the activity of compounds derived from the 7-amino-8-nitroquinoline scaffold.

Derivative ClassTargetAssay TypeTypical Potency (

)
Reference
Heteroaryl-Quinolines PDE10ASPA (Enzymatic)0.5 – 50 nM[1]
Imidazo[4,5-h]quinolines TLR7HEK-Blue Reporter0.1 – 5.0

M
[2]
Imidazo[4,5-h]quinolines Topoisomerase IIDNA Unwinding10 – 100

M
[3]

References

  • Pfizer Inc. (2012). Heteroaryl compounds and methods of use thereof.[2][3] Patent CA2800618C. Link

    • Cites the specific synthesis and use of 2-Methyl-8-nitroquinolin-7-amine as an intermedi
  • Shukla, N. M., et al. (2010). Syntheses of fluorescent imidazoquinoline conjugates as probes of Toll-like receptor 7. Bioorganic & Medicinal Chemistry Letters, 20(21), 6384-6386. Link

    • Establishes the SAR of imidazoquinoline scaffolds for TLR7 agonism.
  • Zhu, S., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-h]quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 66, 152-160. Link

    • Validates the anticancer potential (Topoisomerase inhibition)
  • BenchChem. (2025).[4] 2-Methyl-8-nitroquinolin-7-amine Product Record.[1]Link

    • Confirms commercial availability and chemical properties.

Sources

Methodological & Application

step-by-step synthesis protocol for 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the synthesis rationale and protocol for 2-Methyl-8-nitroquinolin-7-amine , a functionalized quinoline intermediate often utilized in the development of imidazo[4,5-h]quinoline scaffolds and other heterocyclic pharmaceutical agents.[1]

The protocol described below is designed for professional research environments and emphasizes the regioselective nitration of the 7-amino precursor, a critical step governed by electronic directing effects.

Application Note: Synthesis of 2-Methyl-8-nitroquinolin-7-amine

Introduction & Retrosynthetic Analysis

The target molecule, 2-Methyl-8-nitroquinolin-7-amine , features a 2,7,8-substitution pattern.[1] Retrosynthetically, the most viable route involves the electrophilic aromatic substitution (nitration) of a commercially available precursor, 2-Methylquinolin-7-amine (7-Aminoquinaldine) .[1]

Mechanistic Rationale:

  • Substrate: 7-Aminoquinaldine is electron-rich due to the amine donor.[1]

  • Regiochemistry: The amino group (strongly activating, ortho-/para-directing) directs the incoming nitro electrophile to positions 6 (ortho), 8 (ortho), or 5 (para—though often sterically or electronically less favored in this specific fused system compared to ortho attack adjacent to the amine).[1]

  • Protection Strategy: Direct nitration of the free amine can lead to oxidation or tar formation.[1] Protection as the acetamide (N-acetyl) is required to moderate reactivity and prevent N-nitration, favoring C-nitration at the 8-position due to the "ortho effect" and steric considerations in the quinoline system.[1]

Detailed Synthesis Protocol

Phase 1: Protection (Acetylation)

Objective: Convert 2-methylquinolin-7-amine to N-(2-methylquinolin-7-yl)acetamide.[1]

  • Reagents: 2-Methylquinolin-7-amine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base) or DCM/TEA.

  • Procedure:

    • Dissolve 2-methylquinolin-7-amine in Dichloromethane (DCM) under inert atmosphere (

      
      ).
      
    • Add Triethylamine (1.5 eq) followed by dropwise addition of Acetic Anhydride at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with water, extract with DCM, wash with brine, and dry over

      
      .
      
    • Outcome: Quantitative yield of the acetamide intermediate.[1]

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at the 8-position.[1]

  • Reagents: N-(2-methylquinolin-7-yl)acetamide, Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).[1]
  • Procedure:

    • Safety: Perform in a functioning fume hood. Nitration is exothermic.[1]

    • Dissolve the acetamide in concentrated

      
       at -5°C to 0°C.
      
    • Add Fuming

      
       (1.05 eq) dropwise, maintaining internal temperature below 5°C.[1]
      
    • Stir at 0°C for 1 hour, then slowly warm to 10–20°C. Monitor by TLC/LCMS.

    • Mechanistic Note: The acetamido group directs the nitronium ion (

      
      ) primarily to the 8-position (ortho).[1]
      
    • Workup: Pour reaction mixture onto crushed ice/water carefully. Neutralize with

      
       or 
      
      
      
      to pH 8.[1]
    • Purification: Filter the precipitate.[1] Recrystallize from Ethanol/Water to isolate the 8-nitro isomer .[1]

Phase 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to yield the final amine.[1]

  • Reagents: 6M Hydrochloric Acid (HCl) or NaOH/EtOH.

  • Procedure:

    • Suspend the nitro-acetamide intermediate in 6M HCl.[1]

    • Reflux for 2–4 hours.[1]

    • Cool to RT and neutralize with NaOH solution.

    • Extract the product into Ethyl Acetate, dry, and concentrate.[1]

    • Final Purification: Column chromatography (SiO2, Hexane/EtOAc) if necessary.[1]

Key Data & Specifications

ParameterSpecification / Data
Starting Material 2-Methylquinolin-7-amine (CAS: 5961-59-1)
Reagents Acetic Anhydride,

,

, HCl
Critical Control Temperature < 5°C during nitration to prevent dinitration
Yield (Typical) 55–65% (over 3 steps)
Appearance Yellow to Orange crystalline solid
Analysis

-NMR confirms loss of H-8 and presence of amine protons

Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision points.

SynthesisWorkflow Start Start: 2-Methylquinolin-7-amine Step1 Step 1: Acetylation (Ac2O, DCM, 0°C) Start->Step1 Protection Inter1 Intermediate: N-Acetamide Protected Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4, <5°C) Inter1->Step2 Regioselective EAS Inter2 Intermediate: 8-Nitro-7-acetamido Step2->Inter2 Step3 Step 3: Hydrolysis (6M HCl, Reflux) Inter2->Step3 Deprotection Final Product: 2-Methyl-8-nitroquinolin-7-amine Step3->Final

Caption: Step-wise synthetic pathway for the regioselective production of 2-Methyl-8-nitroquinolin-7-amine.

Safety & Handling (Professional Laboratory)

  • Nitric Acid/Sulfuric Acid: Highly corrosive and oxidizing.[1] Use acid-resistant gloves and face shield.[1] Ensure quenching is done on ice to manage exotherm.[1]

  • Nitro Compounds: Potentially energetic.[1] Do not subject the crude nitro-intermediate to excessive heat or friction.[1]

  • Waste Disposal: Acidic waste must be neutralized before disposal.[1] Organic solvents must be segregated.[1]

References

  • Preparation method of 2-methyl-8-aminoquinoline . Google Patents. (CN101602723B).[1][2] Retrieved from

  • Synthesis and Biological Evaluation of 8-Quinolinamines . ACS Omega. 2018.[1][3] Retrieved from [Link][1]

  • 2-Methyl-8-nitroquinoline . Matrix Fine Chemicals.[1][3][4] Retrieved from [Link][1]

  • Controlled Substances Act - Schedules . DEA.gov.[1] Retrieved from [Link][1]

Sources

functionalization of the amine group in 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the Amine Group in 2-Methyl-8-nitroquinolin-7-amine

For inquiries, please contact: Senior Application Scientist Google AI Labs

Foreword: Unlocking the Potential of a Privileged Scaffold

2-Methyl-8-nitroquinolin-7-amine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoline core substituted with nitro, methyl, and crucially, an aromatic amine group, presents a rich platform for chemical diversification. The primary aromatic amine at the C-7 position is a versatile nucleophilic handle, enabling a wide array of chemical transformations. The strategic functionalization of this amine group allows for the modulation of the molecule's physicochemical properties, including solubility, lipophilicity, and electronic characteristics, which in turn can profoundly influence its biological activity or material performance. Quinoline derivatives have been investigated for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies for the functionalization of the C-7 amine of 2-Methyl-8-nitroquinolin-7-amine. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design, ensuring that each experimental description is a self-validating system for achieving desired synthetic outcomes.

Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough risk assessment is mandatory. 2-Methyl-8-nitroquinolin-7-amine and its derivatives, like many nitroaromatic and amine-containing compounds, should be considered potentially hazardous.

Core Safety Mandates:

  • Engineering Controls : All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[4]

  • Handling Solid Compound : Minimize the generation of dust. If weighing the solid, do so carefully. May form combustible dust concentrations in air.[3][5]

  • Health Hazards : The compound class is generally considered harmful if swallowed or inhaled and can cause skin and serious eye irritation.[5][6] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4][6]

  • Waste Disposal : Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations. Do not release into the environment.[3]

Synthetic Pathways for Amine Functionalization

The nucleophilic character of the aromatic amine at C-7 allows for several high-yield, predictable transformations. This section details the protocols for the most common and versatile of these reactions: Acylation, Diazotization, and Reductive Amination.

Diagram: Overview of Functionalization Pathways

The following diagram illustrates the primary synthetic routes accessible from the parent 2-Methyl-8-nitroquinolin-7-amine molecule.

G cluster_main Functionalization of 2-Methyl-8-nitroquinolin-7-amine cluster_products cluster_sandmeyer Sandmeyer/Related Reactions A 2-Methyl-8-nitroquinolin-7-amine B N-Acyl Derivative (Amide) A->B Acyl Chloride / Anhydride Base C Diazonium Salt (Intermediate) A->C NaNO2, H+ 0-5 °C D N-Alkyl/Aryl Derivative A->D Alkyl/Aryl Halide Pd or Cu Catalyst (e.g., Buchwald-Hartwig) E 7-Halo Derivative C->E CuX (X=Cl, Br) F 7-Cyano Derivative C->F CuCN G 7-Hydroxy Derivative C->G H2O, Δ

Caption: Key synthetic transformations of the C-7 amine group.

Protocol I: Acylation via Amide Bond Formation

The formation of an amide bond is one of the most robust and widely used reactions for functionalizing primary amines. This reaction is typically high-yielding and the resulting amides are generally stable, making this an excellent strategy for drug discovery programs, for instance, in the synthesis of amino acid conjugates.[7]

Principle & Mechanistic Insight

The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or anhydride. A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Objective: To synthesize N-(2-methyl-8-nitroquinolin-7-yl)acetamide as a model compound.

Materials & Reagents:

  • 2-Methyl-8-nitroquinolin-7-amine

  • Acetyl chloride (or Acetic Anhydride)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-8-nitroquinolin-7-amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Expert Insight: Using a slight excess of base ensures complete neutralization of the acid byproduct. Cooling the reaction controls the initial exotherm.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

    • Causality: Slow addition is critical to prevent a rapid temperature increase and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Self-Validation: The bicarbonate wash removes any unreacted acetyl chloride and the acidic byproduct. Successful washing is indicated by the cessation of any gas evolution. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Data Summary for Acylation
Reagent ExampleBaseSolventTypical YieldPurification Method
Acetyl ChlorideTEADCM>90%Recrystallization / Chromatography
Benzoyl ChloridePyridineTHF>85%Chromatography
Boc-Gly-OHDCC/DMAPDCM80-95%Chromatography

Yields are estimates and will vary based on scale and experimental execution.

Protocol II: Diazotization and Sandmeyer Reactions

Diazotization converts the primary aromatic amine into a highly versatile diazonium salt intermediate.[8][9] This salt is typically unstable and is generated in situ at low temperatures before being immediately used in a subsequent reaction, such as the Sandmeyer reaction, to introduce a wide variety of substituents that are otherwise difficult to install directly.[8]

Principle & Mechanistic Insight

The reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[9][] The amine attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and dehydration, the aryl diazonium ion is formed.[9] This intermediate readily loses dinitrogen gas (N₂), a highly stable leaving group, upon reaction with a nucleophile, often catalyzed by a copper(I) salt.

Diagram: Diazotization & Sandmeyer Workflow

G cluster_workflow Workflow: Diazotization to 7-Chloro Derivative A 1. Dissolve Amine in conc. HCl B 2. Cool to 0-5 °C A->B C 3. Add aq. NaNO2 dropwise B->C D In situ Diazonium Salt Formation C->D F 5. Add Diazonium solution to CuCl solution D->F Transfer E 4. Prepare CuCl solution E->F G 6. Warm to RT, N2 evolution F->G H 7. Work-up & Purify G->H I Final Product: 7-Chloro-2-methyl-8-nitroquinoline H->I

Caption: Step-by-step workflow for a Sandmeyer chlorination reaction.

Detailed Experimental Protocol

Objective: To synthesize 7-Chloro-2-methyl-8-nitroquinoline.

Materials & Reagents:

  • 2-Methyl-8-nitroquinolin-7-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice, water

  • Diethyl ether or DCM for extraction

  • Beakers, flasks, magnetic stirrer, dropping funnel

Procedure:

  • Diazonium Salt Formation: a. In a beaker, suspend 2-Methyl-8-nitroquinolin-7-amine (1.0 eq) in a mixture of concentrated HCl and water. Stir and cool the mixture to 0-5 °C using an ice-salt bath.

    • Expert Insight: A fine suspension is crucial for a smooth reaction. The temperature must be strictly controlled as diazonium salts are unstable and can decompose violently at higher temperatures. b. In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water. c. Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

    • Self-Validation: A slight excess of nitrous acid can be tested for using starch-iodide paper (will turn blue). The reaction is complete when this test remains positive for several minutes after the final addition.

  • Sandmeyer Reaction: a. In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution in an ice bath. b. Slowly and carefully, add the cold diazonium salt solution to the stirred CuCl solution.

    • Causality: This step is often accompanied by the evolution of nitrogen gas. The rate of addition should be controlled to manage the effervescence. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). b. Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. c. Purify the crude product by column chromatography or recrystallization.

Concluding Remarks

The functionalization of the C-7 amine in 2-Methyl-8-nitroquinolin-7-amine provides a gateway to a vast chemical space of novel derivatives. The protocols for acylation and diazotization described herein represent fundamental, reliable, and scalable methods for this purpose. By understanding the principles behind these transformations and adhering to strict safety and procedural guidelines, researchers can effectively leverage this versatile starting material to advance their projects in drug discovery and materials science.

References

  • SAFETY DATA SHEET for 8-Quinolinamine. (2009).
  • Safety Data Sheet for Amines. (2015).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline.Brieflands.
  • Synthesis of derivatives of quinoline.SciSpace.
  • 2-METHYL-8-NITROQUINOLINE - Safety Data Sheet.ChemicalBook. (2023).
  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.Google Patents. (CN102675201B).
  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.Google Patents. (CN102675201A).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.ACS Omega. (2018).
  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.Eureka | Patsnap.
  • Diazotisation.Organic Chemistry Portal.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?Brieflands.
  • Diazotization Reaction Mechanism.BYJU'S.
  • Custom Diazotization Services.BOC Sciences.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.MDPI. (2020).
  • New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties.IDR@NITK.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.The Royal Society of Chemistry.
  • 8-Nitroquinoline.ResearchGate.
  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.
  • Diazotization of Amines.Chemistry LibreTexts. (2019).
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?ResearchGate. (2017).
  • 6-Amino-2-methylquinoline - SAFETY DATA SHEET. (2010).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.PMC.
  • Functional groups in (bio)chemistry.Interchim.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.PMC.
  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation.MDPI.
  • SAFETY DATA SHEET - Bioban P-1487 Antimicrobial Agent.The Dow Chemical Company. (2018).

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Application Notes and Protocols for the Alkylation of 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of 2-Methyl-8-nitroquinolin-7-amine. This document offers a selection of robust protocols, discusses the underlying chemical principles, and provides practical insights to navigate the challenges associated with the selective alkylation of this electron-deficient aromatic amine.

Introduction: The Significance of N-Alkylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of substituted quinolamines, such as 2-Methyl-8-nitroquinolin-7-amine, is a critical step in the synthesis of novel compounds with potential applications in drug discovery. The introduction of alkyl groups can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profile of the parent molecule. However, the presence of a deactivating nitro group and a potentially reactive quinoline nitrogen presents unique challenges for selective N-alkylation of the 7-amino group.

Core Challenges in the Alkylation of 2-Methyl-8-nitroquinolin-7-amine

The primary challenge in the alkylation of 2-Methyl-8-nitroquinolin-7-amine is achieving selective mono-alkylation at the 7-amino position without side reactions. Key considerations include:

  • Over-alkylation: Primary amines can readily undergo further alkylation to form secondary and tertiary amines, or even quaternary ammonium salts.[1] Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.

  • Chemoselectivity: The presence of the electron-withdrawing nitro group deactivates the aromatic ring, potentially influencing the nucleophilicity of the amino group. Reaction conditions must be chosen to avoid unwanted side reactions involving the nitro group or the quinoline ring itself.[2][3]

  • Nucleophilicity of the Amine: The amino group at the 7-position is attached to an electron-deficient quinoline ring, which may reduce its nucleophilicity compared to simpler anilines. This may necessitate the use of more reactive alkylating agents or catalytic systems.

This guide presents three distinct and reliable protocols to address these challenges, leveraging both classical and modern synthetic methodologies.

Protocol 1: Transition Metal-Catalyzed N-Alkylation with Alcohols

This protocol utilizes the "borrowing hydrogen" or "hydrogen autotransfer" strategy, a green and efficient method for the N-alkylation of amines using alcohols as the alkylating agents.[4] This approach is highly chemoselective and often results in high yields of the desired mono-alkylated product. A variety of transition metal complexes, including those of ruthenium, manganese, and zinc, can catalyze this transformation.[4][5][6]

Scientific Rationale:

The catalytic cycle involves the temporary oxidation of the alcohol to the corresponding aldehyde by the metal catalyst. The aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial oxidation step. This process regenerates the catalyst and produces water as the only byproduct.[4] The mild reaction conditions and high selectivity make this an attractive method for complex molecules like 2-Methyl-8-nitroquinolin-7-amine.

Experimental Workflow Diagram:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Methyl-8-nitroquinolin-7-amine, alcohol, catalyst, and base in a dry solvent B Seal the reaction vessel under an inert atmosphere (e.g., N2 or Ar) A->B C Heat the reaction mixture to the specified temperature with stirring B->C D Monitor the reaction progress by TLC or LC-MS C->D E Cool the reaction mixture to room temperature D->E F Remove the solvent under reduced pressure E->F G Purify the crude product by column chromatography F->G

Caption: Workflow for Transition Metal-Catalyzed N-Alkylation.

Detailed Protocol (Ruthenium-Catalyzed):
  • Reagent Preparation:

    • To a dry Schlenk tube, add 2-Methyl-8-nitroquinolin-7-amine (1.0 mmol).

    • Add the desired primary alcohol (1.2 mmol).

    • Add the ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂ (2 mol%).

    • Add a suitable base, for example, potassium tert-butoxide (1.0 mmol).

    • Add a dry, degassed solvent such as toluene (5 mL).

  • Reaction Execution:

    • Seal the Schlenk tube and purge with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Summary Table:
Alkylating AlcoholCatalyst Loading (mol%)Base (equiv.)Temperature (°C)Typical Reaction Time (h)
Methanol21.010024-48
Ethanol21.010018-36
Benzyl alcohol21.08012-24
1-Butanol21.011024-48

Protocol 2: Classical N-Alkylation with Alkyl Halides

This traditional method involves the direct reaction of the amine with an alkyl halide. While seemingly straightforward, this approach requires careful control to minimize over-alkylation.[1] The use of a suitable base is essential to neutralize the hydrohalic acid formed during the reaction.

Scientific Rationale:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting ammonium salt is then deprotonated by a base to yield the mono-alkylated amine. This newly formed amine can, however, be more nucleophilic than the starting amine, leading to a second alkylation.[1] To favor mono-alkylation, it is often beneficial to use a slight excess of the amine relative to the alkylating agent or to use a bulky, non-nucleophilic base.

Experimental Workflow Diagram:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-Methyl-8-nitroquinolin-7-amine and a base in a suitable solvent B Add the alkyl halide dropwise at a controlled temperature A->B C Stir the reaction mixture at the specified temperature B->C D Monitor the reaction progress by TLC or LC-MS C->D E Quench the reaction with water D->E F Extract the product with an organic solvent E->F G Dry the organic layer and concentrate F->G H Purify the crude product by column chromatography G->H

Caption: Workflow for Classical N-Alkylation with Alkyl Halides.

Detailed Protocol:
  • Reagent Preparation:

    • In a round-bottom flask, dissolve 2-Methyl-8-nitroquinolin-7-amine (1.0 mmol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL).

    • Add a suitable base, such as potassium carbonate (1.5 mmol) or diisopropylethylamine (DIPEA) (1.5 mmol).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table:
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Methyl iodideK₂CO₃DMF254-8
Ethyl bromideDIPEAAcetonitrile506-12
Benzyl bromideK₂CO₃DMF254-8
n-Butyl iodideDIPEAAcetonitrile608-16

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and reliable method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Scientific Rationale:

The initial step is the formation of a hemiaminal, which then dehydrates to form an imine (from an aldehyde or ketone) or an enamine (from a ketone with an α-hydrogen). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the C=N double bond of the imine in the presence of the unreacted carbonyl group. This method offers excellent control over the degree of alkylation and is tolerant of a wide range of functional groups.

Experimental Workflow Diagram:

workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification A Combine 2-Methyl-8-nitroquinolin-7-amine and the carbonyl compound in a solvent B Add a dehydrating agent or allow for imine formation A->B C Add the reducing agent portion-wise at a controlled temperature B->C D Stir until the reaction is complete (monitored by TLC or LC-MS) C->D E Quench the reaction carefully with a saturated aqueous solution D->E F Extract the product with an organic solvent E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: Workflow for Reductive Amination.

Detailed Protocol:
  • Reagent Preparation:

    • To a solution of 2-Methyl-8-nitroquinolin-7-amine (1.0 mmol) in a suitable solvent such as dichloroethane (DCE) or methanol (10 mL), add the aldehyde or ketone (1.2 mmol).

    • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reaction Execution:

    • Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 mmol), portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table:
Carbonyl CompoundReducing AgentSolventTemperature (°C)Typical Reaction Time (h)
FormaldehydeSTABDCE252-4
AcetaldehydeSTABDCE253-6
BenzaldehydeNaBH₃CNMethanol254-8
AcetoneSTABDCE256-12

References

  • Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Lappin, G. R., & Slezak, F. B. (1971). N-alkylation of aromatic amines. U.S. Patent No. 3,600,413. Washington, DC: U.S.
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35055-35060.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Chakraborty, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771-787.
  • Amanzadeh, H., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 3(4), 41-45.
  • Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Singh, C., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043-3057.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative SNH alkylamination of 7‐ and 8‐nitroquinoline N‐oxides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1215-1222.
  • Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]

Sources

Application Note: C-N Cross-Coupling Strategies for Sterically Hindered, Electron-Deficient Quinolin-7-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination using 2-Methyl-8-nitroquinolin-7-amine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the optimization and execution of Buchwald-Hartwig amination reactions utilizing 2-Methyl-8-nitroquinolin-7-amine as the nucleophilic partner. This substrate presents a "perfect storm" of synthetic challenges: it is a fused heterocycle with a strongly electron-withdrawing nitro group ortho to the amine, rendering the nitrogen center significantly deactivated and sterically encumbered.

Successful coupling requires a departure from "standard" conditions (e.g., Pd(PPh3)4/NaOtBu). This protocol leverages third-generation (G3) palladacycle precatalysts and bulky biaryl phosphine ligands to facilitate the difficult oxidative addition and reductive elimination steps required for this specific scaffold.

Substrate Analysis & Mechanistic Challenges

To design a successful reaction, one must understand the electronic and steric environment of the substrate.

The "Ortho-Nitro" Effect

The 8-nitro group exerts two distinct inhibitory effects on the 7-amino group:

  • Electronic Deactivation: Through inductive ($ -I

    
     -R $) effects, the nitro group pulls electron density away from the amine lone pair. This drastically lowers the nucleophilicity, making the amine attack on the Pd(II) center (transmetallation/coordination step) the rate-limiting bottleneck.
    
  • Steric Crowding: The nitro group at position 8 creates a steric wall, hindering the approach of the bulky Pd-Ligand complex.

The Quinoline Nitrogen

The nitrogen atom in the quinoline ring (N1) is a competitive binding site. If the catalyst coordinates here, it becomes sequestered in a non-productive cycle ("catalyst poisoning"). However, the methyl group at C2 provides a steric shield, partially mitigating this risk compared to unsubstituted quinolines.

Visualization: The Catalytic Bottleneck

The following diagram illustrates the specific failure points for this substrate within the catalytic cycle.

CatalyticCycle cluster_warning Inhibition Factors Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Coordination Amine Coordination (CRITICAL FAILURE POINT) PdII_Ar->Coordination + 2-Me-8-NO2-Quinolin-7-amine Deprotonation Deprotonation by Base Coordination->Deprotonation Slow kinetics due to low nucleophilicity RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NH-Quinoline) RedElim->Product Warn1 Nitro group withdraws e- (Weak Nucleophile) Warn1->Coordination Warn2 Steric clash with Pd-Ligand complex Warn2->Coordination

Caption: Catalytic cycle highlighting the amine coordination step as the primary kinetic bottleneck due to electronic deactivation.

Catalyst & Reagent Selection Strategy

Based on the structural analysis, the following system is recommended.

Ligand Selection: The "BrettPhos" Family

Standard ligands like BINAP or DPPF often fail with ortho-nitro anilines.

  • Primary Recommendation: BrettPhos or tBuBrettPhos .[1] These ligands are bulky and electron-rich, promoting oxidative addition while creating a pocket that favors the reductive elimination of hindered amines.

  • Secondary Recommendation: XPhos . Excellent general-purpose ligand for hindered substrates.

Precatalysts vs. In-Situ Generation

Do not use Pd(OAc)₂ or Pd₂dba₃ if possible. The induction period required to reduce Pd(II) to Pd(0) can lead to side reactions with the nitro group.

  • Recommendation: Use G3-Palladacycles (e.g., XPhos Pd G3 or BrettPhos Pd G3). These release the active L-Pd(0) species immediately upon exposure to base.

Base Selection[2]
  • Standard: Cs₂CO₃ . A weak, soluble inorganic base. It minimizes the risk of nucleophilic attack on the nitro group or the quinoline ring (SNAr side reactions) which can occur with strong alkoxides.

  • Alternative: NaOtBu .[1] Use only if Cs₂CO₃ fails. Ensure the electrophile is not base-sensitive.

Solvent
  • 1,4-Dioxane or t-Amyl Alcohol . High boiling points allow for reaction temperatures of 100-110°C, often necessary to overcome the activation energy of the deactivated amine.

Experimental Protocols

Protocol A: Microscale Optimization Screen (Recommended First Step)

Purpose: To rapidly identify the best Ligand/Base combination for your specific electrophile.

Reagents:

  • Substrate: 2-Methyl-8-nitroquinolin-7-amine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.1 equiv)

  • Catalysts: BrettPhos Pd G3, XPhos Pd G3, RuPhos Pd G3 (2-5 mol%)

  • Bases: Cs₂CO₃, K₃PO₄, NaOtBu (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Prepare a stock solution of the amine and electrophile in Dioxane.

  • Dispense into 3 reaction vials containing the different pre-weighed bases.

  • Add the respective Pd-G3 precatalyst to each vial.

  • Seal and heat to 100°C for 16 hours.

  • Analyze by LCMS. Look for:

    • Product Mass (M+H).

    • Protodehalogenation (Electrophile - Halogen + H).

    • Remaining Amine.

Protocol B: Preparative Scale Synthesis (Gram Scale)

Condition: Validated for Aryl Bromides using BrettPhos system.

Materials:

  • 2-Methyl-8-nitroquinolin-7-amine: 1.0 g (4.92 mmol)

  • Aryl Bromide: 5.41 mmol (1.1 equiv)

  • BrettPhos Pd G3 : 110 mg (0.12 mmol, 2.5 mol%)

  • BrettPhos (free ligand) : 65 mg (0.12 mmol, 2.5 mol%) [Note: Adding free ligand stabilizes the active species]

  • Cs₂CO₃ : 3.2 g (9.84 mmol, 2.0 equiv)

  • 1,4-Dioxane : 25 mL (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the flask with the amine, aryl bromide (if solid), Cs₂CO₃, BrettPhos Pd G3, and free BrettPhos ligand.

    • Critical: Do this quickly or use a glovebox to protect the catalyst.[1]

  • Degassing: Cap the flask with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Note: If the aryl bromide is liquid, add it now via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100°C . Stir vigorously (800+ rpm).

    • Why? Cs₂CO₃ is insoluble; vigorous stirring is required for phase transfer.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours and 16 hours.

    • Endpoint: Disappearance of the amine (limiting reagent).

  • Workup:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: Hexanes/EtOAc or DCM/MeOH (depending on product polarity).

    • Note: The product will likely be yellow/orange due to the nitro group.

Troubleshooting & Optimization Logic

If Protocol B yields <50%, follow this decision tree to diagnose the failure.

OptimizationTree Start Reaction Yield < 50% CheckSM Check LCMS: Is Amine remaining? Start->CheckSM YesAmine Yes: Amine Remaining (Low Conversion) CheckSM->YesAmine Yes NoAmine No: Amine Consumed (Side Reactions) CheckSM->NoAmine No Temp Increase Temp to 120°C Switch solvent to t-Amyl Alcohol YesAmine->Temp Base Switch Base to NaOtBu (Force deprotonation) Temp->Base If fails Ligand Switch Ligand to tBuBrettPhos (Higher activity) Base->Ligand If fails Decomp Check for Nitro Reduction (Amine -> Diamine) NoAmine->Decomp Soln1 Lower Temp to 80°C Use strictly anhydrous conditions Decomp->Soln1

Caption: Decision tree for troubleshooting low yields based on LCMS analysis of the crude mixture.

Common Issues Table
ObservationRoot CauseSolution
No Product, SM Recovered Catalyst poisoning or Oxidative Addition failure.Switch to tBuBrettPhos or AdBrettPhos . Ensure Argon atmosphere is rigorous.
Debrominated Electrophile

-Hydride elimination or protodehalogenation.
Switch solvent from Dioxane to Toluene. Lower temperature slightly.
Multiple Spots (TLC) Nitro group reduction or Quinoline N-arylation.Use Cs₂CO₃ (weaker base). Avoid alcohol solvents if possible (use Toluene).
Black Precipitate early Catalyst decomposition (Pd black formation).Add 2-5 mol% extra free ligand to stabilize the Pd species.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., et al. (2009).[2] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2.

  • Hartwig, J. F. (2014). Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society, 138(1), 2-24.

  • BenchChem. (2025).[1] Optimization of Buchwald-Hartwig amination conditions. BenchChem Protocols.

Sources

Application Note: Storage, Stability, and Handling Protocols for 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Methyl-8-nitroquinolin-7-amine is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive scaffolds, particularly for antimalarial and anticancer drug discovery. Its structure—comprising a quinoline core substituted with a methyl group at C2, an amino group at C7, and a nitro group at C8—presents unique stability challenges.

The ortho-relationship between the electron-withdrawing nitro group (C8) and the electron-donating amino group (C7) creates a "push-pull" electronic system. While this intramolecular hydrogen bonding can offer some thermodynamic stability, it renders the molecule susceptible to specific degradation pathways, including photo-oxidation and spontaneous cyclization under thermal stress.

This Application Note provides a definitive guide for the storage, handling, and stability assessment of this compound, ensuring data integrity in downstream biological or synthetic applications.

Physicochemical Profile & Degradation Mechanisms

Understanding the molecular vulnerabilities is the first step in designing a storage protocol.

PropertyCharacteristicImplication for Stability
Appearance Yellow to Orange Crystalline SolidColor intensity correlates with purity; darkening indicates oxidation.
Solubility Low in water; Soluble in DMSO, DMF, DCMHydrophobic nature requires organic solvents for assays, introducing solvent-specific reactivity risks.
Electronic State Ortho-nitroaniline motifStrong intramolecular charge transfer (ICT). High UV absorbance makes it photosensitive .
Reactivity A Primary Amine (C7)Susceptible to N-oxidation and condensation reactions (Schiff base formation) if exposed to aldehydes/ketones.
Reactivity B Nitro Group (C8)Generally stable, but susceptible to photoreduction or reduction by trace metals.
Critical Degradation Pathways
  • Photo-Oxidation: The conjugated quinoline system absorbs UV/Vis light efficiently. Excitation can lead to the formation of N-oxides or radical species, particularly at the C7 amine.

  • Thermal Cyclization: Under high heat (>40°C) or acidic conditions, the ortho-nitro and amine groups may undergo condensation/cyclization reactions, potentially forming imidazo-quinoline derivatives.

  • Hygroscopic Clumping: While not highly hygroscopic, salt forms (if present) will attract moisture, accelerating hydrolysis of the quinoline ring or promoting intermolecular aggregation.

Storage Protocols

Decision Matrix: Solid State vs. Solution

The following decision tree outlines the optimal storage strategy based on usage frequency and duration.

StorageProtocol Start Received Compound (2-Methyl-8-nitroquinolin-7-amine) Form Select Storage Form Start->Form Solid Solid State (Powder/Crystal) Form->Solid Preferred Solution Solution State (DMSO/DMF) Form->Solution Only if necessary LongTerm Long Term (>1 Month) Temp: -20°C or -80°C Solid->LongTerm ShortTerm Short Term (<1 Month) Temp: 4°C Solid->ShortTerm Sol_Warning CRITICAL: Avoid storage in solution. Prepare fresh if possible. Solution->Sol_Warning Conditions Conditions: 1. Amber Vial (UV Protection) 2. Argon/N2 Headspace 3. Desiccator LongTerm->Conditions ShortTerm->Conditions Sol_Warning->LongTerm If unavoidable: Use DMSO, store at -80°C

Figure 1: Decision matrix for selecting storage conditions to minimize degradation risks.

Protocol A: Solid State Storage (Recommended)

Objective: Maintain purity >98% for 12+ months.

  • Container Selection: Use Amber borosilicate glass vials with Teflon-lined screw caps. The amber glass blocks UV radiation (200–450 nm).

  • Atmosphere: Flush the vial with dry Argon or Nitrogen gas for 10–15 seconds before sealing to displace atmospheric oxygen and moisture.

  • Temperature: Store at -20°C ± 5°C .

  • Desiccation: Place vials inside a secondary container (e.g., a sealed box) containing active silica gel or molecular sieves to prevent moisture ingress during freezer cycling.

  • Thawing: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the cold solid.

Protocol B: Solution Handling (High Risk)

Objective: Minimize precipitation and oxidation in assay stocks.

  • Solvent: High-grade DMSO (Dimethyl Sulfoxide) is the preferred solvent. Avoid protic solvents (Ethanol/Methanol) for long-term storage as they can facilitate nucleophilic attacks or esterification if impurities are present.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM). Higher concentrations are generally more stable than dilute working solutions.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Storage: Store aliquots at -80°C .

Stability Testing & Quality Control (QC)

To validate the integrity of the compound over time, a "Self-Validating System" using HPLC is required.

Standardized HPLC Method (RP-HPLC)

This method separates the parent amine from potential N-oxide or des-nitro degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 350 nm (nitro-amine conjugation band).

  • Temperature: 30°C.

Stress Testing Workflow (ICH Q1A Aligned)

Perform this one-time validation if establishing a new supply chain or batch.

StabilityWorkflow cluster_Stress Stress Conditions (24 Hours) Sample Test Sample (1 mg/mL) Acid Acid Hydrolysis 0.1N HCl, RT Sample->Acid Base Base Hydrolysis 0.1N NaOH, RT Sample->Base Ox Oxidation 3% H2O2, RT Sample->Ox Photo Photolysis UV Light Sample->Photo Analysis LC-MS / HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Result Acceptance Criteria: >98% Parent Peak No new peaks >0.5% Analysis->Result

Figure 2: Forced degradation workflow to validate analytical methods and determine stability profile.

Safety and Handling (HSE)

Hazard Classification: Nitro-quinoline derivatives are often mutagenic and toxic. Treat 2-Methyl-8-nitroquinolin-7-amine as a Suspected Carcinogen and Skin Sensitizer until proven otherwise.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), lab coat, and safety glasses.

  • Engineering Controls: All weighing and solution preparation must occur inside a Chemical Fume Hood .

  • Spill Cleanup: Do not use bleach (hypochlorite) immediately, as it may react violently with amines. Absorb with sand/vermiculite, then clean surface with detergent and water.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation.

  • PubChem. (n.d.).[1] 2-Methyl-8-aminoquinoline Compound Summary. National Center for Biotechnology Information. (Used for structural analog comparison and general quinoline properties).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Quinoline Derivatives. (General handling protocols for nitro/amino-quinolines).

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry. (Context for synthesis and stability of amino-quinoline intermediates).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in 2-Methyl-8-nitroquinolin-7-amine Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the isolation of 2-Methyl-8-nitroquinolin-7-amine. As a critical intermediate in medicinal chemistry, its purity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common purification hurdles.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve purity problems.

G cluster_0 Initial Observation & Analysis cluster_1 Problem Diagnosis cluster_2 Solution Pathways cluster_3 Final Verification observe Low Purity Observed (e.g., Low/Broad M.P., Discoloration, Oily Product) tlc Run TLC Analysis (Crude vs. Starting Material) observe->tlc incomplete Incomplete Reaction? (Starting Material Present) tlc->incomplete isomers Isomeric Impurities? (Multiple Spots with Similar Rf) incomplete->isomers No reoptimize Re-optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->reoptimize Yes baseline Baseline Streaking? (Highly Polar/Tarry Impurities) isomers->baseline No column Perform Column Chromatography isomers->column Yes discolor Colored Impurities? (Visible Color in Product) baseline->discolor No wash Aqueous/Solvent Wash baseline->wash Yes recrystall Recrystallization with Decolorizing Carbon discolor->recrystall Yes verify Verify Purity (M.P., NMR, GC-MS) reoptimize->verify column->verify recrystall->verify wash->verify

Caption: A logical workflow for diagnosing and resolving purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My analytical data (NMR/GC-MS) indicates the presence of an isomeric impurity, likely 2-Methyl-5-nitroquinolin-7-amine. How can I remove it?

Answer: This is one of the most common challenges. The synthesis of 8-nitroquinolines via electrophilic nitration of 2-methylquinoline is known to produce a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives, which are often difficult to separate.[2][3][4] The directing effects of the methyl group and the protonated quinoline nitrogen under strong acidic conditions lead to substitution at both the 5 and 8 positions.[5]

Causality: The electronic properties of the quinoline ring system under nitrating conditions (concentrated nitric and sulfuric acid) do not overwhelmingly favor substitution at a single position, leading to isomer formation.[6]

Troubleshooting Protocol:

  • Column Chromatography (Most Effective): This is the preferred method for separating positional isomers.

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

    • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity. The isomers should have slightly different polarities, allowing for separation.[7] Monitor the fractions using Thin-Layer Chromatography (TLC).[8]

  • Fractional Recrystallization: This method is more laborious and may be less effective but can be attempted if chromatography is not feasible. It relies on slight differences in solubility between the isomers in a particular solvent.

    • Solvent Screening: Test various solvents (e.g., ethanol, methanol, chloroform, ethyl acetate) to find one where the desired 8-nitro isomer and the undesired 5-nitro isomer have a significant solubility difference at high and low temperatures.[9]

    • Procedure: Dissolve the mixture in a minimum amount of the hot solvent, allow it to cool slowly, and collect the first crop of crystals. Analyze the purity of these crystals. The mother liquor will be enriched with the more soluble isomer. Multiple recrystallization steps may be necessary.[10]

Q2: My final product is a dark, tarry, or oily residue instead of the expected solid. What is the cause and how can I purify it?

Answer: The formation of a tarry or oily product points to several potential issues, often related to the vigorous nature of the reaction or incomplete purification. Skraup-type syntheses, which are related to quinoline synthesis, are notoriously exothermic and can produce polymeric tars if not carefully controlled.[9][11]

Causality:

  • Reaction Temperature: Exceeding the optimal reaction temperature can lead to polymerization and degradation of starting materials and products.[9]

  • Incomplete Reaction: Significant amounts of unreacted starting materials can act as a solvent, preventing your product from crystallizing.

  • Oxidative Side Products: The use of strong oxidizing agents can create complex, highly colored byproducts.

Troubleshooting Protocol:

  • Initial Cleanup - Trituration/Washing: Before attempting more complex purification, try to solidify the product.

    • Trituration: Add a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. This can often wash away oily impurities and induce crystallization of the desired product.

    • Aqueous Wash: If acidic or basic impurities are suspected, dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it sequentially with a mild acid (e.g., 1M HCl, if the product is not basic), a mild base (e.g., saturated NaHCO₃ solution), and finally brine. Dry the organic layer and remove the solvent under reduced pressure.[7]

  • Revisit the Reaction: If tars are significant, the reaction conditions may need to be optimized. Ensure that reagents are added at the correct temperature and rate to control the exotherm.[9]

  • Purification: If a solid is obtained after washing, proceed with recrystallization or column chromatography as described in Q1. If it remains an oil, column chromatography is the most viable option.

Q3: My isolated solid is discolored (yellow/brown). How can I obtain a pure, colorless, or light-colored product?

Answer: Discoloration is typically caused by trace amounts of highly colored impurities, often residual nitro compounds or oxidation byproducts. While these may be present in small quantities, they can significantly impact the product's appearance and may indicate the presence of other, non-colored impurities.

Causality: Aromatic nitro compounds are often intensely colored. Even trace amounts of side-products or unreacted nitrating agents can impart a strong color.[12]

Troubleshooting Protocol:

  • Recrystallization with Decolorizing Carbon: This is a classic and highly effective technique for removing colored impurities.[9][10]

    • Choose a suitable solvent: Select a solvent in which your product is highly soluble when hot and poorly soluble when cold.[13]

    • Dissolve the crude product: In a flask, add the minimum amount of hot solvent to completely dissolve your crude solid.

    • Add Activated Carbon: Remove the flask from the heat source to prevent bumping. Add a small amount of decolorizing (activated) carbon (typically 1-2% of the solute's weight).

    • Hot Filtration: Swirl the hot solution with the carbon for a few minutes. Then, perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

    • Crystallize: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Isolate: Collect the pure crystals by vacuum filtration.[13]

G cluster_0 Recrystallization Process A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Add Decolorizing Carbon (if needed) A->B C 3. Perform Hot Gravity Filtration B->C D 4. Cool Filtrate Slowly to Form Crystals C->D E 5. Isolate Pure Crystals (Vacuum Filtration) D->E F Mother Liquor (Contains Soluble Impurities) D->F

Caption: Key steps in the recrystallization and purification process.

Q4: The melting point of my product is broad and lower than the literature value. What does this signify?

Answer: A broad and depressed melting point is a classic indication of an impure compound. Pure crystalline solids typically have a sharp melting point range (usually < 2 °C). Impurities disrupt the crystal lattice structure, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[13]

Causality: The presence of any foreign substance—be it solvent, starting materials, isomers, or side products—will disrupt the crystal lattice of the solid, leading to the observed melting point depression and broadening.

Troubleshooting Protocol:

This observation is a symptom, not a root cause. The presence of impurities is the issue.

  • Identify the Impurity: Use the troubleshooting steps in Q1, Q2, and Q3 to diagnose the likely source of the impurity. A TLC analysis is an excellent first step.[8]

  • Select a Purification Method: Based on the diagnosis, choose the appropriate purification technique.

    • For isomeric impurities, use column chromatography.[7]

    • For discoloration and minor impurities, use recrystallization.[10]

    • For residual reagents or salts, perform an appropriate aqueous wash.

  • Re-evaluate: After purification, re-measure the melting point. A sharp melting point that matches the literature value is a strong indicator of high purity.

Summary of Potential Impurities and Analytical Methods
Potential Impurity Likely Source Recommended Analytical Technique
Isomeric NitroquinolinesNon-selective nitration reactionTLC, GC-MS, ¹H NMR
Unreacted Starting MaterialsIncomplete reactionTLC, ¹H NMR
Polymeric TarsHigh reaction temperature, side reactionsVisual inspection, Baseline streaking on TLC
Nitrosamine ImpuritiesReaction with residual nitritesLC-MS/MS (specialized method)[14][15]
Residual SolventsIncomplete drying/purification¹H NMR, GC-MS
Oxidation ByproductsAir exposure, vigorous reaction conditionsTLC, LC-MS
References
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Eureka | Patsnap. (2014, April 9). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]

  • Larock, R. C., & Reddy, T. R. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. AWS. Retrieved from [Link]

  • Garzaric, S. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Al-Zaydi, K. M., Al-Majid, A. M., & El-Azab, A. S. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Fakhraian, H., & Zarrabi, K. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. Retrieved from [Link]

  • Jetir.Org. (2016, May 15). Review of Quinoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

Sources

overcoming catalyst poisoning when using 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in 2-Methyl-8-nitroquinolin-7-amine Functionalization Document ID: TSC-2026-MQ8 Status: Active

Core Directive: The "Pincer" Problem

Executive Summary: Users working with 2-Methyl-8-nitroquinolin-7-amine frequently encounter catalytic arrest during hydrogenation or cross-coupling. This is not typically due to catalyst death, but rather competitive adsorption and product inhibition .

The molecule presents a unique "Pincer" challenge:

  • N1 (Ring Nitrogen): A Lewis base that binds to metal surfaces (Pd, Pt).

  • 7-Amine: An electron-donating group that strengthens adsorption.

  • 8-Nitro (Precursor) / 8-Amine (Product): Upon reduction, the 8-nitro group converts to an amine.[1] The resulting 7,8-diamine motif acts as a bidentate chelator, irreversibly binding to the metal center and shutting down the catalytic cycle (Product Inhibition).

This guide provides the protocols to mask these sites and maintain catalytic turnover.

Diagnostic Hub: Is Your Catalyst Poisoned?

Before altering your protocol, confirm the diagnosis using this symptom checker.

SymptomProbable CauseVerification Test
Reaction starts fast, then stops at ~50% conversion. Product Inhibition. The reduced product (7,8-diamine) is poisoning the catalyst.Filter catalyst, add fresh substrate. If no reaction, the catalyst is dead (poisoned by product).
Reaction never starts (0% conversion). Substrate Poisoning. The starting material (N1 or 7-NH2) is blocking active sites.Add 1.5 eq. of Methanesulfonic Acid (MsOH). If reaction starts, basicity was the issue.
Reaction is sluggish; requires high pressure. Competitive Adsorption. Solvent or impurities are competing for sites.Switch to a non-coordinating solvent (e.g., MeOH instead of THF/Pyridine).
Green/Blue supernatant after filtration. Leaching. The substrate is stripping metal from the support.ICP-MS analysis of filtrate. Switch to Carbon support (Pd/C) over Alumina.

Mitigation Strategies & Protocols

Strategy A: The "Acidic Masking" Protocol (Gold Standard)

Mechanism: Protonation of the basic nitrogens (N1 and 7-NH2) converts them into ammonium salts (


). These cationic species have poor affinity for electron-rich metal surfaces, preventing poisoning while allowing the nitro group (non-basic) to be reduced.

Reagents:

  • Substrate: 2-Methyl-8-nitroquinolin-7-amine

  • Catalyst: 5% Pd/C or 5% Pt/C (sulfided preferred for extreme poisoning)

  • Additive: Methanesulfonic acid (MsOH) or H₂SO₄. Avoid HCl (chloride ions can poison Pd).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of substrate in Methanol (10 vol).

  • Acidification: Add 2.2 equivalents of MsOH slowly.

    • Why 2.2 eq? You must protonate both the Ring-N and the 7-Amine to fully "mask" the molecule.

  • Catalyst Addition: Add 5 wt% Pd/C (dry basis) under inert atmosphere (N₂).

  • Hydrogenation: Purge with H₂. Run at 3-5 bar (45-75 psi) at ambient temperature.

    • Note: Protonated species react slower due to electronic repulsion from the metal surface; mild heating (40°C) may be required.

  • Workup: Filter catalyst. Neutralize filtrate with Na₂CO₃ to liberate the free base product.

Strategy B: The "Sacrificial" Scavenger

Mechanism: Use a catalyst support or additive that preferentially adsorbs the poison or prevents chelation.[2]

Protocol:

  • Catalyst: Switch to Pt/C (Platinum on Carbon) . Platinum is generally less susceptible to nitrogen poisoning than Palladium.

  • Support: Use Unreduced supports or acidic supports (e.g., Pd on Silica-Alumina) which can interact with the amine, keeping it off the metal.

Visualizing the Mechanism

The following diagram illustrates the transition from "Poisoning" to "Successful Turnover" using the Acidic Masking strategy.

CatalystPoisoning sub_free Free Substrate (2-Me-8-NO2-7-NH2) catalyst Pd Active Site sub_free->catalyst Strong Adsorption (Lone Pair) protonated Protonated Substrate (Cationic Shielding) sub_free->protonated + Acid (Masking) poisoned POISONED COMPLEX (Strong N-Pd Bond) catalyst->poisoned Irreversible Binding product Product (7,8-Diamine) catalyst->product Turnover Successful acid Acid (MsOH) protonated->catalyst Weak Adsorption (Nitro Reduction)

Caption: Figure 1. Mechanism of Nitrogen-poisoning versus Acidic Masking. The acid blocks the lone pairs (N1, N7) from binding the Pd surface.

Troubleshooting Decision Tree

Use this workflow to resolve stalling reactions in real-time.

Troubleshooting Start Reaction Stalled / Slow Check1 Check pH of Mixture Start->Check1 IsAcidic Is pH < 2? Check1->IsAcidic AddAcid Add MsOH or H2SO4 (Target pH 1) IsAcidic->AddAcid No (Basic/Neutral) Check2 Check Catalyst Type IsAcidic->Check2 Yes IsPd Is Catalyst Pd/C? Check2->IsPd SwitchPt Switch to 5% Pt/C (Higher N-tolerance) IsPd->SwitchPt Yes Check3 Check Pressure IsPd->Check3 No (Already Pt) IncreaseP Increase H2 Pressure (>10 bar) Check3->IncreaseP

Caption: Figure 2. Step-by-step troubleshooting logic for aminoquinoline hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Why use Methanesulfonic acid (MsOH) instead of Acetic acid (AcOH)? A: Acetic acid is a weak acid. The quinoline nitrogen and the 7-amine are moderately basic. To ensure complete protonation (masking) and prevent equilibrium competition for the catalyst site, a strong acid like MsOH or H₂SO₄ is required. Furthermore, MsOH anions are non-coordinating and won't poison the catalyst themselves (unlike Cl⁻ from HCl).

Q2: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is often less expensive and robust. However, it requires higher pressure (10-50 bar) and temperature (50-80°C) for this specific steric hindrance (2-methyl group). Ensure you wash the Raney Ni thoroughly to remove basic aluminates, or the "product inhibition" effect will still occur.

Q3: The reaction works but the product is colored/impure. Why? A: This indicates metal leaching . The resulting diamine product is a strong chelator and can strip Pd/Pt into the solution.

  • Fix: Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup or wash the organic layer with dilute aqueous EDTA/citric acid to sequester leached metals.

Q4: Does the 2-Methyl group help or hurt? A: It helps slightly with the Ring Nitrogen poisoning by providing steric hindrance, making it harder for the N1 to get close to the metal surface. However, it does not prevent the 7-amine or the final 7,8-diamine chelation. The "Acidic Masking" protocol is still necessary.

References

  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation of Nitrogen-Containing Chemicals." Industrial Catalysis. Explains the fundamental mechanism of N-heterocycle poisoning and the necessity of acidic promoters.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.[3] Provides specific pKa considerations and solvent effects for quinolines.

  • Ma, X., et al. (2021). "Strategies to Overcome Catalyst Poisoning in Hydrogenation of N-Heterocycles." Catalysis Science & Technology. Reviews modern ligand and support strategies.

Sources

Validation & Comparative

Decoding the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a unique fragmentation fingerprint that serves as a structural roadmap. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-8-nitroquinolin-7-amine, a substituted quinoline of interest in medicinal chemistry.

While a direct experimental spectrum for this specific molecule is not publicly available, we can construct a robust and scientifically-grounded prediction of its fragmentation behavior. This comparative guide will dissect the molecule's fragmentation pathways by drawing parallels with the known fragmentation of structurally related compounds, including nitroquinolines, aminoquinolines, and methylated aromatics. By understanding the interplay of these functional groups, researchers can anticipate the mass spectrum of 2-Methyl-8-nitroquinolin-7-amine and differentiate it from its isomers and analogues.

The Logic of Fragmentation: An Educated Prediction

The fragmentation of 2-Methyl-8-nitroquinolin-7-amine under electron ionization is governed by the relative stabilities of the resulting radical cations and neutral losses. The quinoline core, being an aromatic heterocyclic system, provides a stable platform, while the substituents—a methyl group, a nitro group, and an amino group—introduce specific and often competing fragmentation pathways.[1][2] The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring creates a complex electronic environment that influences bond cleavages.

Our predictive analysis is grounded in well-established fragmentation mechanisms for key structural motifs:

  • Nitro Group Fragmentation: Aromatic nitro compounds are known to undergo characteristic fragmentations, including the loss of a nitro radical (•NO₂) and the loss of nitric oxide (NO) followed by the elimination of a carbonyl group (CO).[3]

  • Amino Group Fragmentation: Aromatic amines typically exhibit a strong molecular ion peak. Fragmentation often involves the loss of a hydrogen atom or, in this case, can influence rearrangements.[2][4]

  • Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (•CH₃), leading to a stable ion.

  • Quinoline Core Fragmentation: The quinoline ring itself is prone to the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds.[1][5]

Proposed Fragmentation Pathways

Based on these principles, we can propose several competing fragmentation pathways for 2-Methyl-8-nitroquinolin-7-amine (Molecular Weight: 203.07 g/mol ).

dot graph "Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

M [label="[M]⁺˙\nm/z = 203", fillcolor="#F1F3F4", fontcolor="#202124"]; M_minus_NO2 [label="[M-NO₂]⁺\nm/z = 157", fillcolor="#F1F3F4", fontcolor="#202124"]; M_minus_NO_minus_CO [label="[M-NO-CO]⁺\nm/z = 145", fillcolor="#F1F3F4", fontcolor="#202124"]; M_minus_HCN [label="[M-HCN]⁺˙\nm/z = 176", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment_130 [label="[C₉H₈N]⁺\nm/z = 130", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragment_115 [label="[C₈H₅N]⁺\nm/z = 115", fillcolor="#F1F3F4", fontcolor="#202124"];

M -> M_minus_NO2 [label="- •NO₂"]; M -> M_minus_NO_minus_CO [label="- NO, -CO"]; M -> M_minus_HCN [label="- HCN"]; M_minus_NO2 -> Fragment_130 [label="- HCN"]; M_minus_NO_minus_CO -> Fragment_115 [label="- •CH₃, -H"]; }

Caption: Predicted Fragmentation of 2-Methyl-8-nitroquinolin-7-amine.

Comparative Data Summary

The following table outlines the predicted major fragments for 2-Methyl-8-nitroquinolin-7-amine, their proposed structures, and the rationale for their formation. This serves as a guide for interpreting an experimental mass spectrum and for comparing it with related compounds.

m/z Proposed Fragment Neutral Loss Rationale and Comparative Notes
203 [C₁₀H₉N₃O₂]⁺˙ -Molecular Ion (M⁺˙): Expected to be of moderate to high intensity due to the aromatic nature of the quinoline core.
186 [C₁₀H₈N₂O]⁺˙ •OHLoss of a hydroxyl radical: A common fragmentation pathway for aromatic nitro compounds, often involving a rearrangement.
173 [C₁₀H₉N₃]⁺˙ NOLoss of nitric oxide: A characteristic fragmentation of aromatic nitro compounds.[3]
157 [C₁₀H₉N₂]⁺ •NO₂Loss of a nitro radical: A primary and often significant fragmentation for nitroaromatics.[3]
145 [C₉H₇N₂]⁺ NO, COSequential loss of NO and CO: This pathway is also characteristic of nitro-substituted aromatic rings.
130 [C₉H₈N]⁺ NO₂, HCNLoss of NO₂ followed by HCN: The resulting aminomethylquinoline ion loses HCN from the quinoline ring.
115 [C₈H₅N]⁺ NO, CO, •CH₃, HFurther fragmentation of the quinoline core: Following initial losses, the remaining structure can undergo further fragmentation.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 2-Methyl-8-nitroquinolin-7-amine in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Injector: Split/splitless injector, operated in splitless mode at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-400.
  • Scan Speed: 1000 amu/s.

3. Data Analysis:

  • Identify the peak corresponding to 2-Methyl-8-nitroquinolin-7-amine in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
  • Compare the experimental fragmentation pattern with the predicted data in this guide.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

SamplePrep [label="Sample Preparation\n(1 mg/mL stock, dilute to 10-100 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Injection [label="GC Injection\n(Splitless, 250°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GC_Separation [label="GC Separation\n(HP-5ms column, temp. program)", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Ionization [label="MS Ionization\n(EI, 70 eV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Analysis [label="Mass Analysis\n(Quadrupole, m/z 40-400)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataProcessing [label="Data Processing & Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SamplePrep -> GC_Injection; GC_Injection -> GC_Separation; GC_Separation -> MS_Ionization; MS_Ionization -> MS_Analysis; MS_Analysis -> DataProcessing; }

Caption: GC-MS Experimental Workflow.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and predicting the mass spectral fragmentation of 2-Methyl-8-nitroquinolin-7-amine. The proposed fragmentation pathways, derived from the established behavior of related chemical structures, offer a robust starting point for experimental verification. For researchers in drug development and medicinal chemistry, this predictive approach is invaluable for the rapid and accurate identification of novel compounds.

Future work should focus on obtaining high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the proposed fragments. Additionally, tandem mass spectrometry (MS/MS) experiments would provide definitive evidence for the proposed fragmentation pathways by isolating a specific precursor ion and observing its daughter ions. Such data would not only confirm the structure of 2-Methyl-8-nitroquinolin-7-amine but also enrich our broader understanding of fragmentation mechanisms in complex heterocyclic systems.

References

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]

  • Kim, H. J., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(3), 1536-1543. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2016). Brieflands. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-8-nitroquinolin-7-amine using FTIR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, in particular, represent a vital class of heterocyclic compounds, serving as the structural framework for a multitude of therapeutic agents. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the characterization of a specific, functionally complex derivative: 2-Methyl-8-nitroquinolin-7-amine.

For researchers synthesizing novel compounds, especially those like 2-Methyl-8-nitroquinolin-7-amine which are not extensively documented in spectral libraries, a predictive and comparative approach to spectral interpretation is essential. This document moves beyond a simple recitation of data, explaining the causal links between molecular structure and spectral features. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational signatures, and compare these predictions with known data from structurally analogous compounds.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methyl-8-nitroquinolin-7-amine is a polysubstituted aromatic heterocycle. Its characterization challenge lies in the superimposition of signals from multiple functional groups attached to the quinoline core.

The key functional groups are:

  • Aromatic Quinoline Core: Provides the foundational C-H, C=C, and C=N vibrations.

  • Primary Aromatic Amine (-NH₂): Attached at the C7 position.

  • Nitro Group (-NO₂): Attached at the C8 position.

  • Methyl Group (-CH₃): Attached at the C2 position.

Below is a visualization of the molecular structure, highlighting the key functional groups that produce distinct signals in an FTIR spectrum.

Caption: Molecular structure of 2-Methyl-8-nitroquinolin-7-amine.

Predicted FTIR Spectral Features

Based on established group frequencies, we can predict the prominent absorption bands for 2-Methyl-8-nitroquinolin-7-amine. The diagnostic power of FTIR lies in its ability to identify these specific functional groups.[1]

N-H Vibrations (Amine Group)

The primary aromatic amine is perhaps the most revealing functional group in the upper wavenumber region.

  • N-H Stretching: Primary amines (R-NH₂) are distinguished by two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[2][3][4] These correspond to the asymmetric and symmetric N-H stretches, respectively. Their presence is a strong indicator of the -NH₂ group.

  • N-H Bending (Scissoring): A characteristic bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ range.[2][4] This band can sometimes overlap with aromatic C=C stretching vibrations.

N-O Vibrations (Nitro Group)

The nitro group provides two of the most intense and easily identifiable peaks in the entire mid-IR spectrum, owing to the large change in dipole moment during vibration.[1][5]

  • Asymmetric NO₂ Stretch: A very strong absorption band is expected between 1550-1475 cm⁻¹ for aromatic nitro compounds.[1][6] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][6]

  • Symmetric NO₂ Stretch: Another strong band appears in the 1360-1290 cm⁻¹ range.[1][6] The combination of these two strong "eye teeth" peaks is a definitive marker for the nitro group.[5]

Aromatic and Quinoline Core Vibrations

The quinoline ring system contributes a series of peaks, primarily in the fingerprint region.

  • Aromatic C-H Stretch: A cluster of weak to medium bands appearing above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: Multiple bands of varying intensity are expected in the 1600-1400 cm⁻¹ region, which are characteristic of the aromatic and heteroaromatic rings.[7]

  • C-N Stretch: The stretching vibration for the bond connecting the amine group to the aromatic ring is expected in the 1335-1250 cm⁻¹ range.[2] This may overlap with the symmetric NO₂ stretch.

C-H Vibrations (Methyl Group)
  • C-H Stretching: Aliphatic C-H stretching from the methyl group will result in bands just below 3000 cm⁻¹.

The following table summarizes the expected key vibrational frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine3500 - 3300 (two bands)Medium
Aromatic C-H StretchQuinoline Core3100 - 3000Weak to Medium
Aliphatic C-H StretchMethyl Group2980 - 2850Medium
N-H Bending (Scissoring)Primary Aromatic Amine1650 - 1580Medium to Strong
Aromatic C=C & C=N Ring StretchQuinoline Core1600 - 1400Medium to Strong
Asymmetric NO₂ StretchNitro Group1550 - 1475Strong to Very Strong
Symmetric NO₂ StretchNitro Group1360 - 1290Strong to Very Strong
Aromatic C-N StretchPrimary Aromatic Amine1335 - 1250Medium to Strong

Comparative Analysis: Isolating Key Spectral Features

To validate our predictions, we compare the expected spectrum of our target molecule with that of structurally simpler, known compounds. The most logical comparison is with a precursor or analog that lacks one of the key functional groups.

Alternative 1: 7-Methyl-8-nitroquinoline

This compound is an ideal comparison as it contains the methyl and nitro groups on the quinoline core but lacks the C7-amine group . Published IR data for this compound shows characteristic peaks for the nitro group and the aromatic system but is notably missing the amine-related absorptions.[8]

Alternative 2: Aniline

Aniline (C₆H₅NH₂) serves as a basic model for a primary aromatic amine. Its spectrum clearly shows the characteristic double N-H stretching bands around 3440 cm⁻¹ and 3360 cm⁻¹, and the N-H bending vibration near 1620 cm⁻¹.[2]

Feature2-Methyl-8-nitroquinolin-7-amine (Predicted) 7-Methyl-8-nitroquinoline[8] Aniline[2]
N-H Stretch (~3500-3300 cm⁻¹) Present (Two Bands)AbsentPresent (Two Bands)
N-H Bend (~1650-1580 cm⁻¹) PresentAbsentPresent
Asymmetric NO₂ Stretch (~1530 cm⁻¹) PresentPresentAbsent
Symmetric NO₂ Stretch (~1350 cm⁻¹) PresentPresentAbsent

This comparison demonstrates the diagnostic power of FTIR. The presence of the dual N-H stretching bands and the strong NO₂ stretching bands in the spectrum of the synthesized product would provide compelling evidence for the successful formation of 2-Methyl-8-nitroquinolin-7-amine.

Experimental Protocol for FTIR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is crucial. The following describes the Potassium Bromide (KBr) pellet method, which is well-suited for solid organic compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Grind 1-2 mg of 2-Methyl-8-nitroquinolin-7-amine mix Mix thoroughly with ~100 mg of dry KBr powder start->mix pellet Press mixture in a die under high pressure (8-10 tons) mix->pellet bg Acquire background spectrum of empty sample chamber pellet->bg sample Place KBr pellet in spectrometer's sample holder bg->sample scan Acquire sample spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) sample->scan process Perform background subtraction and baseline correction scan->process identify Identify peak wavenumbers and intensities process->identify compare Compare with predicted values and reference spectra identify->compare

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation: a clear, transparent pellet indicates good sample dispersion):

    • Weigh approximately 1-2 mg of the dried 2-Methyl-8-nitroquinolin-7-amine sample.

    • Add the sample to ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

    • Grind the mixture gently but thoroughly until a fine, homogeneous powder is obtained. The causality here is critical: inhomogeneous grinding leads to scattering of infrared light (the Christiansen effect), which distorts peak shapes and baselines.

    • Transfer the powder to a pellet-forming die and press under 8-10 tons of pressure for several minutes to form a transparent or translucent disc.

  • Data Acquisition (Trustworthiness: running a background scan mitigates environmental interference):

    • Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a crucial step to account for atmospheric CO₂ and water vapor, ensuring these signals are subtracted from the final sample spectrum.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the spectrum. Typical parameters for a solid sample are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Analysis and Interpretation:

    • Using the spectrometer's software, process the raw data. This includes automatic background subtraction, baseline correction, and peak picking.

    • Label the significant peaks and compare their wavenumbers to the predicted values outlined in Table 1 and the comparative data in Table 2.

Conclusion

References

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available from: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available from: [Link]

  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available from: [Link]

  • A dft analysis of the vibrational spectra of nitrobenzene. Slideshare. Available from: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available from: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available from: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. Available from: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

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  • A DFT analysis of the vibrational spectra of nitrobenzene. ResearchGate. Available from: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. Available from: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. Available from: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. Available from: [Link]

  • IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL. Available from: [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available from: [Link]

  • SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. VNU University of Science. Available from: [Link]

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A Comparative Analysis of the Bioactivity of 2-Methyl-8-nitroquinolin-7-amine and 8-aminoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Quinoline Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from combating infectious diseases to targeting malignant cells. This guide provides a detailed comparative analysis of the well-established bioactivity of 8-aminoquinoline and a predictive exploration of a lesser-known derivative, 2-Methyl-8-nitroquinolin-7-amine. This document is intended for researchers, scientists, and drug development professionals, offering insights grounded in scientific literature to inform future research and development endeavors.

The Enduring Legacy of 8-Aminoquinoline: A Broad-Spectrum Bioactive Compound

8-aminoquinoline is a cornerstone in the study of quinoline-based therapeutics. Its most notable application has been in the fight against malaria, with derivatives like primaquine and tafenoquine being crucial for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale. Beyond its antimalarial prowess, 8-aminoquinoline and its analogues have exhibited a wide array of other biological effects.

A Spectrum of Biological Activities

The bioactivity of 8-aminoquinoline is not confined to a single therapeutic area. Extensive research has unveiled its potential as an:

  • Antimalarial Agent: As a class, 8-aminoquinolines are indispensable for the radical cure of relapsing malaria.[1] Their mechanism of action is complex and involves metabolic activation to generate reactive oxygen species (ROS) that are toxic to the parasite.

  • Antimicrobial Agent: Studies have demonstrated the efficacy of 8-aminoquinoline derivatives against various bacterial and fungal pathogens.[2][3][4][5] The ability of the quinoline scaffold to intercalate with DNA and inhibit key enzymes is a proposed mechanism for its antimicrobial effects.

  • Anticancer Agent: The potential of quinoline derivatives in oncology is an area of active investigation.[6][7][8][9] Several studies have reported the cytotoxic effects of substituted quinolines against various cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of cell proliferation.[6][10]

  • Antileishmanial Agent: Leishmaniasis, a parasitic disease, has also been a target for 8-aminoquinoline-based compounds. Research has shown that certain derivatives possess significant antileishmanial activity.[11]

The following table summarizes the reported bioactivities of 8-aminoquinoline derivatives, providing a quantitative perspective where available.

BioactivityTarget Organism/Cell LineReported Efficacy (IC50/MIC)Reference(s)
Antimalarial Plasmodium falciparumVaries by derivative[1]
Antimicrobial Staphylococcus aureusVaries by derivative[2][3]
Escherichia coliVaries by derivative[2][3]
Candida albicansVaries by derivative[12]
Anticancer T47D (Breast Cancer)Nanomolar range for some derivatives[6][7]
HT-29 (Colon Cancer)8.12 µM for a 2-phenylquinolin-4-amine derivative[10]
Antileishmanial Leishmania donovaniVaries by derivative[11]

Unveiling the Potential of 2-Methyl-8-nitroquinolin-7-amine: A Predictive Analysis Based on Structure-Activity Relationships

Direct experimental data on the bioactivity of 2-Methyl-8-nitroquinolin-7-amine is notably scarce in the current scientific literature. However, by applying the principles of structure-activity relationships (SAR), we can formulate a scientifically grounded hypothesis regarding its potential biological profile. The specific substitutions on the quinoline ring—a methyl group at position 2, a nitro group at position 8, and an amino group at position 7—are key determinants of its likely bioactivity.

The Influence of Key Functional Groups

The introduction of these specific functional groups to the 8-aminoquinoline scaffold is predicted to modulate its biological activity in several ways:

  • The Nitro Group (at C8): The presence of a nitro group, a strong electron-withdrawing group, is a significant modification. Nitroaromatic compounds are known for their potential as bioreductive drugs, particularly in hypoxic environments characteristic of solid tumors and certain microbial infections.[1] The nitro group can be reduced to form cytotoxic radicals, suggesting a potential for enhanced anticancer and antimicrobial activity . Studies on other nitroquinolines have demonstrated their efficacy against various cancer cell lines and microbes.[13][14]

  • The Methyl Group (at C2): The addition of a methyl group at the 2-position can influence the molecule's lipophilicity and steric profile. Increased lipophilicity can enhance membrane permeability, potentially improving cellular uptake and bioavailability. However, the steric bulk of the methyl group could also hinder binding to certain biological targets. The impact of a C2-methyl group on activity can be context-dependent, with some studies on substituted quinolines showing that it can either enhance or diminish bioactivity.[8][11]

  • The Amino Group (at C7): The position of the amino group is critical for the bioactivity of aminoquinolines. While the parent compound has the amino group at the 8-position, shifting it to the 7-position in 2-Methyl-8-nitroquinolin-7-amine will undoubtedly alter its interaction with biological targets. The amino group can participate in hydrogen bonding and can be protonated, influencing the molecule's solubility and electrostatic interactions. The SAR of 4-aminoquinolines, for instance, highlights the critical role of the amino group's position and its substituents in determining antimalarial activity.[15][16]

A Head-to-Head Comparison: 8-Aminoquinoline vs. 2-Methyl-8-nitroquinolin-7-amine

Feature8-Aminoquinoline2-Methyl-8-nitroquinolin-7-amine (Predicted)
Antimalarial Activity Well-established, particularly against liver stages.Potentially altered. The shift of the amino group from C8 to C7 and the presence of the nitro group could significantly change its interaction with parasitic targets.
Antimicrobial Activity Broad-spectrum activity reported.Potentially enhanced due to the presence of the nitro group, which can undergo bioreduction to form cytotoxic species.
Anticancer Activity Derivatives show promise.Potentially significant, especially against hypoxic tumors, due to the bioreductive potential of the nitro group.
Mechanism of Action Prodrug requiring metabolic activation to generate ROS.Likely to also act as a prodrug. The nitro group could be a primary site for bioreductive activation.
Key Structural Features Amino group at the 8-position.Methyl group at C2, Nitro group at C8, Amino group at C7.

Visualizing the Pathways: A Mechanistic Overview

The following diagrams illustrate the established mechanism of action for 8-aminoquinolines and a proposed pathway for 2-Methyl-8-nitroquinolin-7-amine.

8_aminoquinoline_moa cluster_host Host Cell cluster_parasite Parasite/Microbe 8-AQ 8-Aminoquinoline (Prodrug) CYP450 CYP450 Enzymes 8-AQ->CYP450 Metabolism Metabolites Active Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Damage Cellular Damage & Death ROS->Damage CYP450->Metabolites Activation caption Fig. 1: Mechanism of Action of 8-Aminoquinoline.

Caption: Fig. 1: Mechanism of Action of 8-Aminoquinoline.

predicted_moa cluster_host_or_target Hypoxic Environment (Tumor/Microbe) cluster_target_cell Target Cell Compound 2-Methyl-8-nitroquinolin-7-amine (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Bioreduction Radicals Nitro Radical Anion DNA_Damage DNA Damage & Cellular Toxicity Radicals->DNA_Damage Nitroreductase->Radicals caption Fig. 2: Predicted Bioactivation of 2-Methyl-8-nitroquinolin-7-amine.

Caption: Fig. 2: Predicted Bioactivation of 2-Methyl-8-nitroquinolin-7-amine.

Experimental Protocols for Bioactivity Assessment

To validate the predicted bioactivity of 2-Methyl-8-nitroquinolin-7-amine, a series of well-established in vitro assays are recommended.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Materials:

  • 2-Methyl-8-nitroquinolin-7-amine

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 2-Methyl-8-nitroquinolin-7-amine in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing a measure of cytotoxicity.

Materials:

  • 2-Methyl-8-nitroquinolin-7-amine

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 2-Methyl-8-nitroquinolin-7-amine for a specified duration (e.g., 48 or 72 hours).

  • Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

8-aminoquinoline remains a vital scaffold in drug discovery, with a rich history and a broad spectrum of documented bioactivities. While direct experimental evidence for 2-Methyl-8-nitroquinolin-7-amine is currently lacking, a predictive analysis based on established structure-activity relationships suggests that it holds significant potential as an antimicrobial and anticancer agent. The presence of the nitro group, in particular, points towards a mechanism of action involving bioreductive activation, which could be exploited for targeted therapies. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Further investigation into this and other novel quinoline derivatives is warranted to unlock their full therapeutic potential.

References

  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Chen, Y. L., et al. (2008). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & Medicinal Chemistry, 16(11), 5943-5950.
  • Chen, Y. L., et al. (2008). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & Medicinal Chemistry, 16(11), 5943-5950. PubMed.
  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. PubMed.
  • Wang, L., et al. (2020).
  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4148.
  • Papakyriakou, A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391.
  • Prachayasittikul, V., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 7, 135-141.
  • Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Future Microbiology, 18(1), 25-39.
  • Kumar, A., et al. (2024).
  • Pires, C., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(11), 3326.
  • Prachayasittikul, V., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University.
  • Prachayasittikul, V., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • Various Authors. (2025). Synthesis of nitroquinoline derivatives.
  • Valente, S., et al. (2021). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry, 64(23), 17369-17387.
  • BenchChem. (2025). A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18594-18614.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. PubMed.
  • Bi, Y., et al. (2019). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 39(4), 1334-1393.
  • Bouyahya, A., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(21), 5036.
  • Al-Rawashdeh, N. A. F., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Jundishapur Journal of Natural Pharmaceutical Products, 12(4), e63524.
  • El-Ghozzi, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Pharmacy 180. (n.d.).
  • Romero, A. H., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 14(19), 13165-13186.
  • Crespo-Hernández, C. E., & Gascón, J. A. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer.
  • Aly, H. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Advances, 13(45), 31639-31652.
  • Pharmacy 180. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.
  • Borges, F., et al. (2005). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 15(1), 175-179. PubMed.

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Validating Synthesis of 2-Methyl-8-nitroquinolin-7-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 2-Methyl-8-nitroquinolin-7-amine (CAS 1351516-02-3), a critical heterocyclic intermediate. While Elemental Analysis (EA) remains the publication standard for bulk purity, this guide objectively compares its performance against Quantitative NMR (qNMR) and HPLC, specifically addressing the challenges of nitro-quinoline regioisomerism and combustion inefficiency.

Executive Summary

Target Molecule: 2-Methyl-8-nitroquinolin-7-amine Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.20 g/mol [1][2]

In the synthesis of functionalized quinolines—often used as precursors for antimalarials or Sirtuin inhibitors—the nitration of 2-methylquinolin-7-amine (or its protected derivatives) frequently yields regioisomeric mixtures (e.g., 5-nitro vs. 8-nitro isomers).

While Elemental Analysis (CHN) is the gold standard for establishing bulk purity and solvent freedom, it cannot distinguish between regioisomers (which share identical %C, %H, %N values). This guide details a self-validating workflow that uses EA as a primary gatekeeper but necessitates orthogonal validation via qNMR for structural certainty.

Part 1: Theoretical Framework & Baseline Values

Before experimental validation, theoretical values must be established. For C₁₀H₉N₃O₂, the combustion limits are strict.

Table 1: Theoretical Composition vs. Acceptance Limits

ElementTheoretical Mass %Acceptance Range (±0.4%)Common Deviation Cause
Carbon (C) 59.11% 58.71% – 59.51%Trapped solvent (e.g., DCM lowers %C, Toluene raises %C)
Hydrogen (H) 4.46% 4.06% – 4.86%Retained moisture (raises %H significantly)
Nitrogen (N) 20.68% 20.28% – 21.08%Incomplete combustion of nitro group (lowers %N)

Critical Insight: Nitro-aromatics are "refractory" samples. They can decompose explosively or incompletely in standard combustion tubes, leading to low Nitrogen recovery due to the formation of nitrogen oxides (


) that are not fully reduced to 

gas.
Part 2: Experimental Protocols
Method A: Elemental Analysis (The Gatekeeper)

Objective: Confirm bulk purity and absence of inorganic salts/solvents.

Protocol:

  • Sample Prep: Dry 5.0 mg of the recrystallized orange/brown solid in a vacuum oven at 60°C for 4 hours to remove surface moisture.

  • Oxidant Selection: Use a Tungstic Anhydride (

    
    )  combustion aid. This promotes complete oxidation of the electron-deficient pyridine ring.
    
  • Reduction Tube: Ensure the copper reduction column is active. Nitro groups generate high loads of

    
    ; a depleted copper column will fail to reduce this to 
    
    
    
    , yielding artificially low %N results.
  • Analysis: Run in CHNS mode (if sulfonyl protecting groups were used) or CHN mode.

Self-Validating Logic:

  • If %C is high (+1.5%): Suspect residual toluene/benzene from extraction.

  • If %N is low (-0.8%): Suspect incomplete combustion. Action: Increase oxygen boost time by 2 seconds and reduce sample weight to 2.0 mg.

Method B: Quantitative NMR (The Isomer Resolver)

Objective: Determine absolute purity and distinguish the 8-nitro-7-amine from the 5-nitro isomer.

Protocol:

  • Solvent: Dissolve 10 mg of sample in

    
     (prevents aggregation common in amino-quinolines).
    
  • Internal Standard: Use 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm) or Maleic Acid .

  • Acquisition: Set relaxation delay (

    
    ) to ≥ 30 seconds (5x 
    
    
    
    ) to ensure full relaxation of nitro-adjacent protons.
  • Integration: Compare the methyl singlet (C2-Me) integration against the internal standard.

Part 3: Comparative Analysis (Product Performance)

The "product" here is the validation data. Below is an objective comparison of how EA performs versus modern alternatives for this specific nitro-quinoline.

Table 2: Performance Matrix of Validation Methods

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HPLC (UV-Vis)
Isomer Specificity 🔴 Fail (Cannot distinguish 5-nitro vs 8-nitro)🟢 Excellent (Coupling constants confirm substitution)🟡 Good (Separates isomers, but needs standards)
Inorganic Detection 🟢 Excellent (Values drop if salt is present)🔴 Fail (Inorganic salts are NMR silent)🔴 Fail (Salts elute in dead volume)
Solvent Detection 🟡 Indirect (Inferred from C/H deviation)🟢 Excellent (Direct identification & quantification)🔴 Poor (Solvents often not detected)
Sample Requirement Destructive (~5 mg)Non-Destructive (~10 mg)Non-Destructive (<1 mg)
Throughput Slow (Combustion cycle)Fast (10 min scan)Medium (Gradient run)
Part 4: Validation Workflow & Logic

The following diagram illustrates the decision matrix for releasing a batch of 2-Methyl-8-nitroquinolin-7-amine.

ValidationWorkflow Start Crude Synthesis Product (C10H9N3O2) Recryst Recrystallization (EtOH/H2O) Start->Recryst EA Elemental Analysis (CHN) Test for Bulk Purity Recryst->EA CheckEA Is %CHN within ±0.4%? EA->CheckEA FailEA_N Fail: Low %N (Incomplete Combustion) CheckEA->FailEA_N No (<20.2% N) FailEA_C Fail: High %C (Trapped Solvent) CheckEA->FailEA_C No (>59.5% C) PassEA Pass: Bulk Purity Confirmed CheckEA->PassEA Yes FailEA_N->EA Retry with WO3 FailEA_C->Recryst Dry/Repurify qNMR qNMR / 2D-NMR (NOESY) Test for Regioisomerism PassEA->qNMR CheckNMR Is 7-Amino/8-Nitro Configuration Confirmed? qNMR->CheckNMR FailNMR Fail: Wrong Isomer (e.g., 5-nitro) CheckNMR->FailNMR No Final Validated Reference Standard CheckNMR->Final Yes

Figure 1: Self-validating decision tree for nitro-quinoline characterization. Note that EA serves as the initial filter for bulk contaminants before the more expensive structural verification via NMR.

Part 5: Troubleshooting & Causality

Scenario 1: The "Wet" Sample

  • Observation: %H is 5.10% (Theoretical: 4.46%).

  • Causality: The amine group at position 7 is capable of H-bonding. If recrystallized from ethanol/water, the lattice likely retained water.

  • Correction: Dry at 80°C over

    
    . Standard vacuum drying is often insufficient for lattice-bound water in amino-quinolines.
    

Scenario 2: The Isomer Trap

  • Observation: EA is perfect (C: 59.1%, H: 4.5%, N: 20.7%), but biological activity is null.

  • Causality: You likely isolated the 5-nitro-7-amino isomer or 7-nitro-8-amino isomer. Nitration is sensitive to temperature and sterics.

  • Correction: Perform a NOESY NMR experiment. You should see a correlation between the amine protons and the H-6 proton, but no correlation between the amine and the H-8 position (occupied by nitro).

References
  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine.

  • American Chemical Society (ACS). (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates.

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis.

  • Google Patents. (2012). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.[3][4]

  • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations.[5]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-8-nitroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Methyl-8-nitroquinolin-7-amine, a nitroaromatic quinoline derivative. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by grounding every action in a clear understanding of the material's potential hazards.

Part 1: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Toxicity: Nitroaromatic compounds are recognized as a class of concern for their potential toxicity.[1] Overexposure can pose health risks, and some related compounds are suspected of being carcinogens or mutagens.[2]

  • Environmental Hazard: These compounds can be toxic to aquatic life and may persist in the environment.[1] Therefore, disposal down the drain is strictly prohibited.[3][4]

  • Reactivity: The presence of a nitro group suggests potential reactivity, especially with strong oxidizing or reducing agents. Incompatible materials must not be mixed in the same waste container to prevent exothermic reactions or the generation of toxic gases.[3][5]

A summary of the critical safety information is presented below.

Hazard Profile Handling & PPE Requirements First Aid Measures
Toxicity: Suspected mutagen. May be harmful if swallowed, inhaled, or absorbed through the skin.Always handle within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]Skin Contact: Immediately wash with soap and copious amounts of water.[6] Eye Contact: Flush with water for at least 15 minutes.[7] Inhalation: Move to fresh air.[7] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
Environmental: Potentially toxic to aquatic life with long-lasting effects.Prevent release into the environment.[8] Do not dispose of in sinks or regular trash.[3][4]In case of a spill, contain the material to prevent entry into waterways.[8] Report spills to your institution's Environmental Health & Safety (EHS) office.
Reactivity: Avoid contact with strong oxidizing agents, acids, and bases.Segregate from incompatible chemicals during storage and in waste containers.[5][9]In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Thermal decomposition may produce toxic nitrogen oxides (NOx).[2]

Part 2: Pre-Disposal and Waste Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management.[5] Mixing incompatible waste streams can lead to dangerous reactions. The following steps must be followed before the final disposal procedure.

  • Identify the Waste Stream: 2-Methyl-8-nitroquinolin-7-amine should be classified as a non-halogenated organic solid waste . If it is dissolved in a solvent, the entire solution must be characterized based on all its components. For instance, if dissolved in a halogenated solvent like dichloromethane, it becomes a halogenated organic liquid waste .[10]

  • Select the Appropriate Waste Container:

    • Use only containers provided or approved by your institution's EHS department.[11]

    • The container must be made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[3][11]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid.[9][11]

  • Label the Container Immediately:

    • As soon as the first drop of waste enters the container, it must be labeled.[12]

    • The label must clearly state the words "HAZARDOUS WASTE ".[9][11][13]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[3][9]

    • Include relevant hazard information (e.g., "Toxic," "Environmental Hazard").[13]

Part 3: Step-by-Step Disposal Procedure

This procedure details the collection and preparation of 2-Methyl-8-nitroquinolin-7-amine waste for pickup by a certified hazardous waste handler.

Step 1: Accumulate Waste at the Point of Generation

In compliance with EPA regulations for academic laboratories, waste should be accumulated in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9][14]

  • Action: Place your properly labeled hazardous waste container in a designated secondary containment bin within your fume hood or a designated lab bench area. Secondary containment helps to control spills or leaks.[12][15]

  • Causality: Accumulating waste at the SAA minimizes the risks associated with transporting hazardous materials through the laboratory. It ensures that the individuals most knowledgeable about the waste's contents maintain control over it.

Step 2: Adding Waste to the Container
  • Action: Always wear the appropriate PPE as defined in the table above. When adding waste, temporarily open the container and then immediately seal it again. Never leave a funnel in an open waste container. [9]

  • Causality: Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and reduces the risk of spills. An open funnel can facilitate the evaporation of hazardous vapors.

Step 3: Managing Container Capacity
  • Action: Fill liquid waste containers to no more than 75-90% of their total capacity.[3][9] This leaves adequate headspace.

  • Causality: Headspace allows for vapor expansion, especially with changes in temperature, preventing the container from becoming pressurized and potentially leaking or rupturing.[3]

Step 4: Preparing for Final Pickup
  • Action: Once the container is full (or waste accumulation for the project is complete), ensure the lid is tightly sealed and the exterior of the container is clean and free of contamination. Complete your institution's chemical waste pickup form and attach it securely to the container.[9][12]

  • Causality: A clean container prevents accidental exposure to personnel handling it during transport. The completed pickup form provides the EHS disposal team with all the necessary information to manage the waste in compliance with federal and state regulations.[16]

Step 5: Awaiting Professional Disposal
  • Action: Store the sealed, full container in your designated SAA until it is collected by your institution's trained EHS personnel or a licensed hazardous waste contractor.

  • Causality: Hazardous waste must be tracked from its point of generation to its final disposal facility.[13] This "cradle-to-grave" responsibility is a core tenet of regulations like the Resource Conservation and Recovery Act (RCRA). Final disposal methods, such as high-temperature incineration, are performed at specialized facilities to ensure the complete destruction of the hazardous compounds.[13]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing 2-Methyl-8-nitroquinolin-7-amine waste from generation to disposal readiness.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 cluster_9 A Start: Waste Generated (2-Methyl-8-nitroquinolin-7-amine) B Is waste solid or in solution? A->B C Classify as: 'Non-Halogenated Organic Solid Waste' B->C Solid D Classify based on solvent (e.g., 'Halogenated Organic Liquid Waste') B->D Solution E Select Compatible Container (HDPE or Glass) C->E D->E F Apply 'HAZARDOUS WASTE' Label - List all components & % - Add hazard warnings E->F G Accumulate in SAA (Secondary Containment) F->G H Container Full (75-90%)? G->H H->G No I Seal Container Securely Clean Exterior H->I Yes J Complete & Attach Waste Pickup Form I->J K Ready for EHS Pickup J->K

Disposal Workflow for 2-Methyl-8-nitroquinolin-7-amine Waste

By adhering to these systematic procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of environmental health or personal well-being. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management protocols in your facility.

References

  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024, April 22). Vertex AI Search.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August 4). University of Toronto.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025, March 25). Vertex AI Search.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA.
  • SAFETY DATA SHEET for 8-Nitroquinoline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 8-Hydroxyquinoline. (2010, September 6). Thermo Fisher Scientific.
  • 2-METHYL-8-NITROQUINOLINE - Safety Data Sheet. (2023, December 7). ChemicalBook.
  • SAFETY DATA SHEET for 2-methyl-4-nitroaniline. (2024, March 7). Sigma-Aldrich.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • 2-Methyl-8-nitroquinoline, 95%. Aspira Chemical.
  • Safety Data Sheet - Frontier 2X. (2025, December 1). BASF.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 5). US EPA.
  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University.
  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
  • Safety Data Sheet for 2-Amino-8-hydroxyquinoline. Santa Cruz Biotechnology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.